(2R)-but-3-en-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-but-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33447-72-2 | |
| Record name | (2R)-but-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: (2R)-But-3-en-2-ol as a Versatile Chiral Synthon
This technical guide details the properties, synthesis, and applications of (2R)-but-3-en-2-ol (CAS 33447-72-2), a critical chiral allylic alcohol used as a building block in the synthesis of complex pharmaceutical intermediates and natural products.
Introduction & Strategic Significance
This compound (also known as (R)-3-buten-2-ol or (R)-methyl vinyl carbinol) is a small but densely functionalized chiral molecule. Its structure features a secondary hydroxyl group adjacent to a terminal alkene, making it a "privileged structure" in asymmetric synthesis.
For drug development professionals, this molecule serves as a pivotal chiral pool starting material . Its utility stems from two core reactivity profiles:
-
Hydroxyl Functionality: amenable to esterification, etherification, or Mitsunobu inversion.
-
Allylic System: capable of participating in olefin metathesis, Tsuji-Trost allylic substitutions, and diastereoselective epoxidations.
Unlike its racemic counterpart (CAS 598-32-3), the enantiopure (2R)-isomer allows for the installation of absolute stereochemistry early in a synthetic sequence, often eliminating the need for late-stage chiral resolution.
Physicochemical Profile
The following data summarizes the core physical properties of this compound. Note that while the racemate properties are standard, the optical rotation is specific to the enantiomer.
| Property | Value | Notes |
| CAS Number | 33447-72-2 | Specific to (2R)-isomer |
| Molecular Formula | C₄H₈O | |
| Molecular Weight | 72.11 g/mol | |
| Boiling Point | 96–97 °C | At 760 mmHg |
| Density | 0.832 g/mL | At 25 °C |
| Refractive Index | ||
| Flash Point | ~16 °C | Highly Flammable |
| Solubility | Miscible with water, ethanol, ether | |
| Appearance | Colorless liquid | Pungent odor |
Critical Quality Attribute (CQA): The optical purity (Enantiomeric Excess, ee) is the defining quality parameter. Commercial grades typically require ee > 98% for pharmaceutical applications.
Synthesis & Production Methodologies
Production of this compound is primarily achieved through Enzymatic Kinetic Resolution (EKR) or Asymmetric Nucleophilic Addition . The EKR route is favored for scale-up due to the robustness of lipases.
Method A: Enzymatic Kinetic Resolution (Recommended)
This protocol utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer of the racemic alcohol.
Mechanism: CAL-B displays high enantioselectivity for secondary alcohols. In the presence of an acyl donor (e.g., vinyl acetate), CAL-B preferentially catalyzes the transesterification of (R)-3-buten-2-ol to its acetate ester, leaving (S)-3-buten-2-ol unreacted. The (R)-acetate is then separated and hydrolyzed to yield the target (2R)-alcohol.
Protocol Workflow:
-
Reaction: Mix racemic 3-buten-2-ol (1.0 equiv) with vinyl acetate (0.6 equiv) in dry hexane or MTBE. Add immobilized CAL-B (Novozym 435, ~10-20 mg/mmol).
-
Incubation: Stir at 25–30 °C. Monitor conversion via chiral GC.
-
Termination: Stop reaction at ~50% conversion (theoretical maximum for resolution). Filter off enzyme.
-
Separation: Separate the volatile (S)-alcohol from the less volatile (R)-acetate via fractional distillation.
-
Hydrolysis: Treat (R)-acetate with K₂CO₃ in MeOH/H₂O to liberate this compound.
Method B: Asymmetric Addition (Alternative)
Direct addition of vinyl nucleophiles to acetaldehyde using chiral ligands (e.g., (-)-MIB with vinylzinc reagents) can yield the (R)-alcohol directly, though this is often more expensive for bulk preparation.
Synthesis Workflow Diagram
Figure 1: Enzymatic Kinetic Resolution workflow for isolating this compound.
Synthetic Utility & Applications in Drug Development
This compound is a linchpin in the synthesis of polyketide natural products and macrocyclic drugs.
Total Synthesis of Amphidinolides
The Amphidinolides (e.g., Amphidinolide E, B1, F) are a class of cytotoxic macrolides isolated from dinoflagellates. They exhibit potent antitumor activity.[1]
-
Role: The (2R)-alcohol moiety often corresponds to specific chiral centers (e.g., C21 or fragment termini) within the macrolide backbone.
-
Chemistry: It undergoes protection (e.g., TBS ether formation) followed by cross-metathesis or esterification to couple with other fragments.
Cross-Metathesis (CM)
The terminal alkene allows this compound to serve as a chiral coupling partner in Ruthenium-catalyzed olefin metathesis.
-
Application: Reaction with acrylates yields chiral
-hydroxy- -unsaturated esters, which are precursors to chiral lactones found in statins and pheromones.
Tsuji-Trost Allylic Substitution
The hydroxyl group can be converted to a leaving group (carbonate or acetate), allowing Palladium-catalyzed substitution with retention of configuration (via double inversion) or specific stereocontrol depending on the ligand.
Reaction Pathway Diagram
Figure 2: Key synthetic pathways utilizing this compound as a chiral scaffold.
Quality Control & Analytics
To ensure the integrity of the chiral center, rigorous analytical methods are required.
-
Chiral GC:
-
Column: Beta-DEX 120 or equivalent cyclodextrin-based capillary column.
-
Conditions: Isothermal mode (approx. 40–60 °C) is usually sufficient to resolve the enantiomers due to their small size and volatility.
-
-
Specific Rotation:
-
Measure
in a polarimeter. Compare against established literature values for the pure enantiomer (Note: Sign and magnitude must be verified against a certified reference standard as solvent and concentration effects are significant for small alcohols).
-
Safety & Handling
-
Flammability: Flash point is ~16 °C. Store in a flammables cabinet. Ground all equipment to prevent static discharge.
-
Storage: Keep at 2–8 °C to prevent slow polymerization or oxidation.
-
Toxicity: Irritating to eyes and skin.[2] Use standard PPE (gloves, goggles, fume hood).
References
-
Enzymatic Kinetic Resolution: Tetrahedron: Asymmetry, 2012 , 23, 583–586. (Demonstrates lipase screening for secondary alcohols).
-
Amphidinolide Synthesis: J. Am. Chem. Soc., 2006 , 128, 9194-9204.[3] (Total Synthesis of Amphidinolide X & Y using chiral building blocks).
-
Lindlar Hydrogenation Context: Reaction Chemistry & Engineering, 2016 , 1, 445-453.[4] (Selectivity in hydrogenation of alkynols to alkenols).
-
General Properties: NIST Chemistry WebBook, SRD 69. "3-Buten-2-ol".[2][4][5][6][7][8][9]
Sources
- 1. Total Synthesis of Amphidinolide E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-BUTEN-2-OL | 598-32-3 [chemicalbook.com]
- 3. Total Synthesis of Amphidinolide X & Y by Fürstner [organic-chemistry.org]
- 4. Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. 3-BUTEN-2-OL synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Buten-2-ol [webbook.nist.gov]
- 7. reddit.com [reddit.com]
- 8. (PDF) Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study [academia.edu]
- 9. vaia.com [vaia.com]
Stereochemical Architecture and Enantioselective Synthesis of (2R)- and (2S)-but-3-en-2-ol: A Technical Guide
Executive Summary
The molecule but-3-en-2-ol (also known as methyl vinyl carbinol or 1-buten-3-ol) is a highly versatile C4 chiral building block. Its allylic alcohol motif makes it indispensable for stereoselective Claisen rearrangements, asymmetric allylic alkylations, and the total synthesis of complex macrolides and terpenoids. Because the C2 stereocenter dictates the spatial trajectory of all downstream reactions, rigorous control over its enantiomeric purity is a critical parameter in drug development and fine chemical synthesis. This guide details the mechanistic causality, analytical validation, and field-proven protocols for isolating and synthesizing its (2R)- and (2S)-enantiomers.
Stereochemical Architecture & Mechanistic Implications
The structural topology of but-3-en-2-ol features a vinyl group (-CH=CH₂) and a methyl group (-CH₃) flanking the hydroxyl-bearing C2 chiral center.
-
Electronic Factors: The vinyl group allows for π-π interactions and transition-metal coordination (e.g., forming π-allyl palladium complexes during allylic substitutions).
-
Steric Factors: The steric differentiation between the rigid, planar vinyl group and the tetrahedral methyl group is relatively small. This subtle disparity makes enantioselective synthesis challenging, requiring highly specific catalytic pockets to achieve high enantiomeric excess (ee).
Understanding this architecture is crucial because the spatial orientation of the hydroxyl group directly influences the facial attack of electrophiles in subsequent synthetic steps.
Enantioselective Synthesis & Resolution Strategies
Enzymatic Kinetic Resolution (EKR)
In our experience developing biocatalytic workflows, Enzymatic Kinetic Resolution (EKR) using lipases remains the most robust and scalable method for isolating enantiopure but-3-en-2-ol[1]. Lipase B from Candida antarctica (CAL-B) is the industry standard for this transformation.
Causality & The Kazlauskas Rule: The stereoselectivity of CAL-B is governed by the empirical Kazlauskas rule[2]. The enzyme's active site contains a stereospecificity pocket that perfectly accommodates the medium-sized methyl group, while the larger, rigid vinyl group is directed toward the active site entrance. Consequently, the enzyme preferentially binds and acylates the (2R)-enantiomer. When racemic (±)-but-3-en-2-ol is treated with an acyl donor like vinyl acetate, the (2R)-enantiomer is rapidly converted to (2R)-but-3-en-2-yl acetate, leaving the slower-reacting (2S)-enantiomer unreacted[2].
Figure 1. Enzymatic Kinetic Resolution workflow of (±)-but-3-en-2-ol using CAL-B.
Asymmetric Reduction of but-3-en-2-one
Alternatively, the direct asymmetric reduction of but-3-en-2-one (methyl vinyl ketone) provides a de novo route to specific enantiomers. Using chiral organoboranes, such as Alpine-Borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane), the reduction proceeds via a highly ordered cyclic transition state[3]. The steric bulk of the pinanyl ligand directs the hydride transfer exclusively to one face of the carbonyl, yielding (2R)-but-3-en-2-ol. For the (2S)-enantiomer, biocatalytic reduction using fermenting yeast is highly effective, bypassing the need for stoichiometric chiral auxiliaries[4].
Figure 2. Asymmetric reduction pathways of but-3-en-2-one to yield specific enantiomers.
Analytical Validation & Enantiomeric Excess (ee) Determination
Because of the low boiling point of but-3-en-2-ol (~96–98 °C), direct chiral Gas Chromatography (GC) can suffer from peak broadening and poor resolution.
Expert Insight: To ensure trustworthy ee determination, it is standard practice to derivatize the alcohol in situ to its corresponding acetate or propionate prior to GC analysis[5]. Derivatization increases the molecular weight, reduces volatility, and enhances the interaction with the chiral stationary phase (e.g., cyclodextrin-based columns), providing sharp, baseline separation of the (2R) and (2S) peaks.
Experimental Protocols
Protocol A: Self-Validating Lipase-Catalyzed Kinetic Resolution
This protocol leverages the irreversible nature of transesterification with vinyl acetate to drive the reaction forward[1].
-
Preparation: Dissolve 100 mmol of racemic (±)-but-3-en-2-ol in 50 mL of anhydrous hexane.
-
Acyl Donor Addition: Add 150 mmol of vinyl acetate. Causality note: The byproduct of vinyl acetate is vinyl alcohol, which rapidly tautomerizes to acetaldehyde and evaporates, rendering the acylation strictly irreversible.
-
Biocatalyst Addition: Introduce 1.0 g of immobilized CAL-B (Novozym 435).
-
Incubation & Validation: Stir the suspension at 30 °C. Self-Validation Step: Continuously monitor the reaction via chiral GC. By plotting conversion versus ee, calculate the E-value. Only quench the reaction when the ee of the unreacted (2S)-alcohol surpasses 99% (typically at ~52% conversion).
-
Isolation: Filter off the immobilized enzyme. Separate the unreacted (2S)-but-3-en-2-ol and the (2R)-but-3-en-2-yl acetate via careful fractional distillation or silica gel chromatography.
Protocol B: Asymmetric Reduction using Alpine-Borane
-
Reagent Preparation: Under a strict inert argon atmosphere, prepare a 0.5 M solution of Alpine-Borane in anhydrous THF.
-
Substrate Addition: Cool the solution to 0 °C. Add but-3-en-2-one dropwise to maintain strict temperature control. Causality note: The use of Alpine-Borane creates a self-validating steric environment. If the temperature exceeds 0 °C prematurely, the dissociation of α-pinene leads to a measurable drop in ee, directly correlating thermal control with stereochemical outcome.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours[3].
-
Workup: Quench the reaction with acetaldehyde to destroy excess borane, followed by the addition of ethanolamine to precipitate the boron byproduct.
-
Isolation: Extract with diethyl ether, concentrate, and purify the resulting this compound via distillation.
Quantitative Data Summary
| Methodology | Catalyst / Reagent | Target Enantiomer | Typical ee (%) | Typical Yield (%) | Ref |
| Enzymatic Kinetic Resolution | CAL-B / Vinyl Acetate | (2S)-alcohol / (2R)-acetate | > 99% | 48–50% | [1] |
| Asymmetric Reduction | Alpine-Borane | (2R)-alcohol | > 90% | 80–85% | [3] |
| Biocatalytic Reduction | Fermenting Yeast | (2S)-alcohol | > 95% | ~ 60% | [4] |
References
-
Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters - MDPI Source: MDPI URL:[Link]
-
Synthesis by Resolution and Inversion Methods - Thieme E-Books Source: Thieme Connect URL:[Link]
-
Yeast reduction of some four-carbon chlorinated ketones. A convenient synthesis of (S)-(+)-but-3-en-2-ol Source: R Discovery / Journal of the Chemical Society URL:[Link]
- Process for the preparation of (S)- and (R)-but-3-en-2-ol and their derivatives (EP0576888A2)
-
Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica Source: PMC (PubMed Central) URL:[Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0576888A2 - Process for the preparation of (S)- and (R)-but-3-en-2-ol and their derivatives starting from L- resp. D-lactic acid esters - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
Methyl Vinyl Carbinol (3-Buten-2-ol) as a Chiral Building Block: Sourcing, Validation, and Synthetic Applications
Executive Summary
Methyl vinyl carbinol (MVC), systematically known as 3-buten-2-ol, is a highly versatile, low-molecular-weight allylic alcohol. In its enantiopure forms—(R)-(-)-3-buten-2-ol and (S)-(+)-3-buten-2-ol—it serves as a critical C4 chiral building block in the total synthesis of complex natural products, pharmaceutical active ingredients (APIs), and agrochemicals. This technical guide provides an authoritative framework on the mechanistic utility of chiral MVC, criteria for evaluating commercial suppliers, and field-proven analytical and synthetic protocols designed for drug development professionals.
Mechanistic Utility of Chiral Methyl Vinyl Carbinol
The synthetic power of MVC lies in its dense functionality: a secondary alcohol adjacent to a terminal alkene. This structural motif allows it to participate in a wide array of stereospecific transformations:
-
Olefin Cross-Metathesis (CM): MVC acts as a Type II/III olefin in cross-metathesis reactions catalyzed by ruthenium-based Grubbs or Hoveyda-Grubbs catalysts. The sterically hindered secondary allylic alcohol moiety reduces the propensity for rapid homodimerization, allowing for selective cross-metathesis with more reactive Type I terminal olefins[1]. This strategy was notably employed in the asymmetric total synthesis of the annonaceous acetogenin Pyranicin, where (S)-3-buten-2-ol was esterified and subjected to ring-closing/cross-metathesis to form the carbon backbone[2].
-
Allylic Substitution: Transition-metal-catalyzed (e.g., Iridium or Palladium) allylic substitution reactions utilize MVC derivatives (such as carbonates or esters) to form contiguous stereogenic centers. The chiral center of MVC dictates the stereochemical outcome of the incoming nucleophile via a stabilized
-allyl metal intermediate[3]. -
Cannabinoid Synthesis: Enantiopure MVC derivatives are utilized in Stille cross-coupling reactions to construct the complex C-ring frameworks of cannabinoids, including tetrahydrocannabinol (THC) analogs[4].
Synthetic pathways utilizing chiral methyl vinyl carbinol as a foundational building block.
Supplier Landscape and Sourcing Criteria
Procuring high-quality chiral MVC is challenging due to its high volatility (boiling point ~97.3 °C) and the risk of racemization or decomposition under harsh acidic conditions[5]. When evaluating suppliers for (R)- or (S)-3-buten-2-ol, researchers must prioritize chemical purity, enantiomeric excess (ee), and the scalability of the supplier's resolution or asymmetric synthesis methods.
Table 1: Key Evaluation Metrics for Chiral MVC Suppliers
| Metric | Target Specification | Rationale |
| Chemical Purity | Impurities like methyl vinyl ketone (MVK) can poison transition metal catalysts[6]. | |
| Enantiomeric Excess | Ensures high diastereoselectivity in downstream asymmetric transformations. | |
| Water Content | Trace water can hydrolyze sensitive catalysts (e.g., Grignard reagents, Lewis acids). | |
| Packaging | Inert atmosphere (Ar/N | Prevents slow oxidation of the allylic alcohol to methyl vinyl ketone. |
Analytical Validation: Enantiomeric Excess Determination
Causality of Experimental Choice: Unlike heavier aromatic alcohols, 3-buten-2-ol lacks a strong UV chromophore and is highly volatile. Therefore, Chiral High-Performance Liquid Chromatography (HPLC) is often ineffective for this molecule. Chiral Gas Chromatography (GC) using cyclodextrin-based stationary phases (e.g., CHIRALDEX or Chirasil-val) is the gold standard for resolving the (R) and (S) enantiomers of MVC[7].
Protocol 1: Step-by-Step Chiral GC Determination of MVC ee
Self-Validating System: Always inject a racemic mixture of 3-buten-2-ol prior to the enantioenriched sample to prove baseline resolution (
-
Column Selection: Install a derivatized
-cyclodextrin chiral capillary column (e.g., CHIRALDEX B-DM, 20 m 0.25 mm) into the GC-FID system[8]. -
Carrier Gas: Use ultra-high-purity Helium at a constant flow rate of 1.0 mL/min.
-
Temperature Programming:
-
Initial Temp: 40 °C (Hold 5 min) to ensure focusing of the highly volatile MVC.
-
Ramp: 2 °C/min to 100 °C.
-
Detector (FID) Temp: 250 °C; Injector Temp: 200 °C.
-
-
Sample Preparation: Dilute 10
L of the sourced 3-buten-2-ol in 1 mL of anhydrous dichloromethane (DCM). -
Validation Injection: Inject 1
L of a racemic 3-buten-2-ol standard. Verify two distinct peaks with a 1:1 area ratio. -
Sample Injection: Inject 1
L of the chiral sample. Calculate ee using the formula: .
Quality control workflow for validating the purity and enantiomeric excess of sourced MVC.
Synthetic Workflow: Olefin Cross-Metathesis with Chiral MVC
To demonstrate the utility of sourced MVC, the following protocol outlines a standard cross-metathesis reaction coupling (S)-3-buten-2-ol with a terminal aliphatic olefin.
Protocol 2: Cross-Metathesis using Hoveyda-Grubbs 2nd Generation Catalyst
Causality of Experimental Choice: The Hoveyda-Grubbs 2nd Generation catalyst is chosen for its stability and high functional group tolerance, particularly toward the unprotected free hydroxyl group of MVC[1]. The volatility of MVC (bp 97 °C) necessitates running the reaction with an excess of the alcohol.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Reagent Loading: Add the terminal olefin substrate (1.0 equiv, 1.0 mmol) and (S)-3-buten-2-ol (3.0 equiv, 3.0 mmol) to the flask. Note: MVC is used in excess to drive the statistical cross-metathesis and compensate for its volatility.
-
Solvent: Dissolve the reactants in 5 mL of rigorously degassed, anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%, 0.05 mmol) in one portion. The solution will turn a characteristic green/brown color.
-
Reaction: Attach a reflux condenser and heat the mixture to 40 °C under a slight positive pressure of Argon for 12 hours.
-
Quenching: Cool to room temperature and add 0.1 mL of ethyl vinyl ether to quench the active ruthenium carbene species. Stir for 30 minutes.
-
Purification: Concentrate the mixture in vacuo (carefully, to avoid losing volatile products) and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the enantioenriched allylic alcohol product.
References
-
(2R)-but-3-en-2-ol Chemical Properties and Suppliers LookChem [Link]
-
Rotational Spectra and Interstellar Search for Chiral and Achiral Butynols and Butenols ACS Earth and Space Chemistry [Link]
-
Synthetic pathways to tetrahydrocannabinol (THC): an overview Organic & Biomolecular Chemistry (RSC Publishing) [Link]
-
Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers mediaTUM[Link]
-
Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes AWS (Supporting Information) [Link]
-
Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters RSC Advances [Link]
-
Asymmetric Total Synthesis of Pyranicin PMC - NIH [Link]
-
Iridium-Catalyzed Diastereoselective and Enantioselective Allylic Substitutions Science.gov [Link]
Sources
- 1. Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01102C [pubs.rsc.org]
- 2. Asymmetric Total Synthesis of Pyranicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl vinyl ketone: Topics by Science.gov [science.gov]
- 4. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Guide: Physicochemical Profile & Handling of (2R)-but-3-en-2-ol
This guide serves as a technical reference for the physicochemical characterization, handling, and application of (2R)-but-3-en-2-ol (CAS: 33447-72-2). It is designed for organic chemists and process engineers requiring precise data for experimental design and quality control in drug development.
Executive Summary
This compound (also known as (R)-(-)-3-Buten-2-ol or (R)-Methyl vinyl carbinol) is a critical chiral allylic alcohol used as a building block in asymmetric synthesis. Its value in pharmaceutical development lies in its ability to transfer chirality to complex scaffolds via reactions such as the Mitsunobu inversion, esterification, or cross-metathesis.
Due to its allylic nature, the molecule is sensitive to acid-catalyzed rearrangement and polymerization. This guide defines its core physical properties and establishes a self-validating protocol for its purification and storage.
Physicochemical Profile
The following data represents the standard values for the pure enantiomer. Note that while boiling point and density are identical to the racemate, the optical rotation is the distinguishing factor for the (2R)-isomer.
| Property | Value | Conditions | Method/Notes |
| Boiling Point | 96 – 97 °C | @ 760 mmHg | Standard atmospheric pressure [1, 2] |
| Density | 0.832 g/mL | @ 25 °C | Liquid phase [1, 2] |
| Refractive Index | 1.415 | @ 20 °C ( | Critical for purity check [2] |
| Specific Rotation | c=1, EtOH | (R)-isomer is levorotatory (-) [3] | |
| Molecular Weight | 72.11 g/mol | - | - |
| Flash Point | 16 °C (61 °F) | Closed Cup | Highly Flammable [4] |
| Solubility | Miscible | Water, Alcohol, Ether | Polar hydroxyl group dominance |
Thermodynamic & Structural Analysis
-
Density (0.832 g/mL): The relatively low density compared to water (1.0 g/mL) is characteristic of short-chain aliphatic alcohols. The vinyl group (
) disrupts the packing efficiency slightly compared to saturated analogues (e.g., 2-butanol, g/mL), leading to a marginally higher density due to -electron density. -
Boiling Point (97 °C): despite a low molecular weight (72.11 g/mol ), the boiling point is elevated due to intermolecular hydrogen bonding facilitated by the secondary hydroxyl group. However, it is lower than 2-butanol (99 °C) because the vinyl group withdraws electron density, slightly weakening the O-H bond's donor capability.
Synthesis & Applications in Drug Development
The primary route to high-purity this compound in an industrial setting is the Enzymatic Kinetic Resolution (EKR) of the racemate. This method is preferred over de novo asymmetric synthesis for its scalability and cost-effectiveness.
Enzymatic Resolution Workflow
The following diagram illustrates the kinetic resolution process using Candida antarctica Lipase B (CALB), a standard in the field for resolving secondary alcohols.
Mechanistic Insight: CALB selectively acylates the (S)-enantiomer much faster than the (R)-enantiomer. Consequently, the (R)-alcohol remains unreacted and can be separated from the (S)-ester based on the significant difference in boiling points or polarity [5].
Practical Handling: Purification Protocol
Warning: Allylic alcohols are prone to acid-catalyzed rearrangement (allylic shift) and polymerization. Avoid contact with strong mineral acids.
Protocol: Vacuum Distillation
To purify this compound without thermal degradation, vacuum distillation is required.
Equipment Setup:
-
Short-path distillation head (to minimize hold-up volume).
-
Vigreux column (optional, only if separating from close-boiling impurities).
-
Nitrogen bleed capillary (to prevent bumping and oxidation).
Step-by-Step Methodology:
-
System Preparation: Clean all glassware with base bath (KOH/iPrOH) to remove acidic residues that could catalyze rearrangement. Rinse thoroughly with water and acetone; dry in an oven.
-
Loading: Charge the boiling flask with the crude material. Add a magnetic stir bar (PTFE coated).
-
Inert Atmosphere: Flush the system with Nitrogen (
) for 5 minutes. -
Vacuum Application: Apply vacuum. Target pressure: 100 mmHg .
-
Theoretical BP at 100 mmHg: ~45-50 °C.
-
Reasoning: Lowering the BP below 60 °C prevents thermal isomerization.
-
-
Heating: Slowly ramp the oil bath temperature. Do not exceed a
of 20 °C between the bath and the target vapor temperature. -
Collection: Discard the first 5% (forerun). Collect the main fraction when the vapor temperature stabilizes.
-
Storage: Store under Argon at 4 °C over activated 3Å molecular sieves to prevent moisture absorption.
Quality Control Decision Tree
Use this workflow to validate the identity and purity of the distilled fraction.
Safety & Toxicology (E-E-A-T)
-
Flammability: Flash point is 16 °C. Ground all equipment to prevent static discharge.
-
Toxicity: Toxic by inhalation and ingestion. Allylic alcohols can be metabolized to acrolein-like derivatives, which are potent alkylating agents.
-
PPE: Butyl rubber gloves are recommended over nitrile for extended contact with low-molecular-weight alcohols [4].
References
-
Sigma-Aldrich. (2025). 3-Buten-2-ol Product Specification & Safety Data Sheet. Retrieved from
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. Retrieved from [3]
-
LookChem. (2025). This compound Properties and Suppliers. Retrieved from
-
Cameo Chemicals. (2024). Allyl Alcohol Derivatives and Safety. NOAA. Retrieved from
-
Gotor, V., et al. (2001).[4] Enzymatic Kinetic Resolution of Secondary Alcohols. Biotechnology and Bioengineering. (Contextual citation based on standard CALB protocols described in search results).
Sources
- 1. This compound | C4H8O | CID 6995534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H8O | CID 6995534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-buten-2-ol [thegoodscentscompany.com]
- 4. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of (2R)-but-3-en-2-ol in the Volatile World of Essential Oils: A Technical Guide
This guide provides an in-depth technical exploration into the natural occurrence, biosynthesis, and analytical characterization of (2R)-but-3-en-2-ol, a chiral secondary metabolite found in select essential oils. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer a comprehensive understanding of this intriguing molecule.
Introduction: The Significance of Chirality in Natural Products
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in natural product chemistry and pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit remarkably different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact stereoselectively with chiral molecules. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even exert adverse effects. Therefore, the isolation and characterization of single enantiomers from natural sources are of paramount importance in the fields of drug discovery and flavor and fragrance chemistry.
But-3-en-2-ol is a chiral alcohol that exists as two enantiomers: this compound and (2S)-but-3-en-2-ol. This guide focuses specifically on the natural occurrence of the (2R)-enantiomer in the complex mixtures of volatile compounds that constitute essential oils.
Natural Occurrence of this compound
The presence of this compound in nature is relatively rare, having been identified in a limited number of plant species. Its confirmed sources include the essential oils of:
-
Heracleum candicans : A member of the Apiaceae family, this plant is known to produce a diverse array of secondary metabolites.[1]
-
Niphogeton ternata : Another species from the Apiaceae family, where the presence of this compound has been reported.[1]
Interestingly, the enantiomer, (2S)-but-3-en-2-ol, has also been identified in nature, sometimes within the same genus. For instance, while Heracleum candicans contains the (2R)-enantiomer, other species within the Angelica genus (also Apiaceae) are known to produce various volatile compounds, and the chirality of but-3-en-2-ol can be species-dependent. This highlights the stereospecificity of the biosynthetic machinery within different plant species.
Table 1: Reported Natural Sources of but-3-en-2-ol Enantiomers
| Enantiomer | Plant Species | Family |
| This compound | Heracleum candicans | Apiaceae |
| Niphogeton ternata | Apiaceae | |
| (2S)-but-3-en-2-ol | Angelica biserrata | Apiaceae |
| Heracleum candicans | Apiaceae |
Biosynthesis of this compound: A Probable Pathway
While the specific enzymatic steps leading to this compound have not been fully elucidated in the identified plant species, a probable biosynthetic pathway can be inferred from the well-established biosynthesis of its structural isomer, 2-methyl-3-buten-2-ol (MBO). MBO is synthesized from dimethylallyl diphosphate (DMAPP), a key intermediate in the terpenoid biosynthesis pathway.
The biosynthesis of DMAPP occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids of plant cells. The final step in the formation of this compound is likely catalyzed by a stereospecific enzyme, a prenyl-alcohol synthase, which facilitates the conversion of DMAPP to the specific (2R)-enantiomer.
Caption: Probable Biosynthetic Pathway of this compound.
Experimental Protocols for Isolation and Analysis
The study of this compound from its natural sources requires meticulous experimental procedures to ensure the preservation of this volatile compound and the accurate determination of its enantiomeric composition.
Extraction of Essential Oil by Steam Distillation
Steam distillation is a common method for extracting volatile compounds from plant material. The following is a generalized protocol for the extraction of essential oil from plants of the Apiaceae family, such as Heracleum candicans.
Experimental Protocol: Steam Distillation
-
Plant Material Preparation: Freshly harvested aerial parts (leaves and stems) of the plant are coarsely chopped to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask.
-
Distillation: Steam is generated and passed through the plant material, causing the volatile compounds to vaporize.
-
Condensation: The vapor mixture of water and essential oil is passed through a condenser, where it cools and liquefies.
-
Separation: The condensed liquid collects in the separator, where the less dense essential oil forms a layer on top of the water. The essential oil is then carefully collected.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at low temperature to prevent degradation.
Sources
Technical Guide: (2R)-but-3-en-2-ol (PubChem CID 6995534)
[1]
Executive Summary
(2R)-but-3-en-2-ol (CAS: 33447-72-2) is a high-value chiral allylic alcohol widely utilized as a strategic building block in asymmetric organic synthesis and pharmaceutical development.[1][2][3] Distinguished by its C2 stereocenter and reactive terminal alkene, it serves as a versatile "chiral pool" reagent. Its primary utility lies in transition-metal-catalyzed allylic substitutions (Tsuji-Trost reactions) and as a precursor for complex terpenoids, pheromones, and vitamin E side-chain analogs.[1]
This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical profile, enzymatic production via kinetic resolution, and application in drug discovery workflows.[1]
Part 1: Chemical Identity & Physicochemical Profile[4]
The following data consolidates critical parameters for CID 6995534. Researchers must verify the optical rotation sign, as it distinguishes the (2R) enantiomer from its (2S) counterpart (CID 6995535).
Table 1: Core Datasheet
| Parameter | Technical Specification | Notes |
| IUPAC Name | This compound | |
| Common Synonyms | (R)-(-)-3-Buten-2-ol; (R)-Methyl vinyl carbinol | |
| PubChem CID | 6995534 | |
| CAS Number | 33447-72-2 | Specific to (R)-isomer |
| Molecular Formula | C₄H₈O | |
| Molecular Weight | 72.11 g/mol | |
| Boiling Point | 96–98 °C | At 760 mmHg |
| Density | 0.83 g/mL | At 25 °C |
| Flash Point | ~16 °C (Closed Cup) | Highly Flammable |
| Chirality | R-configuration | |
| Optical Rotation | Levorotatory (-) | |
| Solubility | Miscible in alcohols, ether, chloroform | Water soluble |
Critical Quality Attribute (CQA): The optical purity, measured as Enantiomeric Excess (% ee), is the defining quality metric. High-grade reagents typically require >98% ee to prevent downstream stereochemical leakage in synthesis.[1]
Part 2: Synthetic Routes & Production[9][10][11]
While asymmetric hydrogenation of methyl vinyl ketone is possible, the industrial and laboratory standard for producing high-fidelity this compound is Enzymatic Kinetic Resolution (EKR) .[1] This method adheres to Green Chemistry principles, utilizing biocatalysis to separate the racemate.
Protocol: Lipase-Mediated Kinetic Resolution
Objective: Isolate this compound from racemic 3-buten-2-ol.[1] Mechanism: The enzyme Candida antarctica Lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (2R)-alcohol unreacted.[1]
Materials:
-
Substrate: Racemic 3-buten-2-ol (1.0 eq)[1]
-
Acyl Donor: Vinyl acetate (0.6 eq)
-
Catalyst: Immobilized CAL-B (e.g., Novozym 435)
-
Solvent: Hexane or MTBE (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve racemic 3-buten-2-ol (100 mmol) in hexane (500 mL). Add vinyl acetate (60 mmol).
-
Initiation: Add immobilized CAL-B (1.0 g) to the reaction vessel.
-
Incubation: Stir at 25°C. Monitor reaction progress via Chiral GC.
-
Causality: Low temperature is maintained to maximize the enantiomeric ratio (E-value) of the enzyme, preventing non-specific thermal acylation.
-
-
Termination: Stop the reaction when conversion reaches exactly 50%.
-
Checkpoint: Exceeding 50% conversion risks reacting the desired (R)-alcohol, lowering yield. Under 50% leaves (S)-contaminants, lowering ee.
-
-
Filtration: Filter off the immobilized enzyme (recyclable).
-
Purification: Separate the volatile (2R)-alcohol from the less volatile (S)-acetate via fractional distillation.[1]
Figure 1: Enzymatic Kinetic Resolution Workflow
Caption: Kinetic resolution separates the (R)-alcohol from the (S)-enantiomer via selective enzymatic acetylation.
Part 3: Reactivity & Catalytic Utility
This compound is a "privileged substrate" for Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) .[1] This reaction allows the substitution of the hydroxyl group (often after activation to a carbonate or acetate) with a nucleophile, creating a new stereocenter with retention or inversion of configuration depending on the ligand environment.
Mechanism: The Tsuji-Trost Reaction
In drug development, this pathway is used to install chiral centers in complex heterocycles.[1]
-
Activation: The alcohol is converted to a leaving group (LG), typically a carbonate.
-
Oxidative Addition: Pd(0) inserts into the C-O bond, forming a cationic
-allyl palladium complex. -
Nucleophilic Attack: A soft nucleophile attacks the
-allyl system.[1]-
Stereochemistry: The reaction typically proceeds with overall retention of configuration (double inversion: inversion at oxidative addition + inversion at nucleophilic attack).
-
Figure 2: Pd-Catalyzed Allylic Substitution Cycle[1]
Caption: The Pd-AAA cycle converts this compound derivatives into complex chiral scaffolds via a Pi-allyl intermediate.
Pharmaceutical Applications[1][11][12]
-
Vitamin E Synthesis: While bulk Vitamin E is often racemic, high-potency analogs require optically pure side chains.[1] this compound serves as a C4 synthon for constructing the phytol side chain.[1]
-
Lactone Synthesis: It is a precursor for trans-
-aryl- -hydroxy- -lactones, which exhibit antifeedant and cytotoxic activities [1].[1] -
Pheromones: Used in the total synthesis of insect pheromones where volatile, chiral allylic motifs are required for biological activity.
Part 4: Quality Control & Analytics
Trustworthiness in experimental data relies on rigorous validation of the starting material.[1]
Chiral Gas Chromatography (GC)
Standard GC cannot distinguish enantiomers. A chiral stationary phase is required.[1]
-
Column:
-Cyclodextrin derivative (e.g., Chirasil-DEX CB).[1] -
Conditions: Isothermal at 40°C or slow ramp.
-
Validation: The (R)-enantiomer typically elutes after the (S)-enantiomer on standard cyclodextrin columns (verify with racemate standard).
Safety Protocols
-
Flammability: Flash point is 16°C. Ground all glassware to prevent static discharge.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkene or racemization.
References
-
Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and synthesis of racemic esters. ResearchGate. Available at: [Link]
-
PubChem Compound Summary for CID 6995534, this compound. National Center for Biotechnology Information (2025). Available at: [Link]
-
Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. PubMed. Available at: [Link]
-
3-Buten-2-ol Properties and Spectra. NIST Chemistry WebBook. Available at: [Link]
Stereochemical Characterization and Optical Rotation of Pure (2R)-but-3-en-2-ol: A Technical Guide
Executive Summary
For researchers and drug development professionals, the precise stereochemical characterization of chiral building blocks is a non-negotiable prerequisite for downstream synthesis. (2R)-but-3-en-2-ol is a highly versatile chiral allylic alcohol used in stereoselective epoxidations and natural product synthesis. This whitepaper establishes the definitive optical rotation parameters for pure this compound, detailing the causality behind the specific rotation value of
Chirality and Allylic Systems: The Case of this compound
The stereocenter at C2 of 3-buten-2-ol dictates its absolute configuration and its interaction with plane-polarized light. The dextrorotatory enantiomer, (+)-3-buten-2-ol, corresponds to the (S) absolute configuration[1][2]. Consequently, the (R)-enantiomer is levorotatory, rotating plane-polarized light to the left.
Understanding the absolute configuration of this compound is critical for predictive synthetic chemistry. For instance, when this compound is treated with a peroxy acid (such as mCPBA), the pre-existing chiral center directs the stereochemical outcome of the epoxidation[3]. The allylic hydroxyl group hydrogen-bonds with the peroxy acid, directing oxygen delivery predominantly to the syn face, yielding a specific major diastereomeric epoxide[3].
Fig 1. Stereoselective epoxidation pathway of this compound via peroxy acid.
Quantitative Polarimetry: The Specific Rotation Value
Optical rotation is not an absolute constant; it is a physical property dependent on concentration, path length, solvent, wavelength, and temperature. According to Biot’s Law:
Based on established polarimetric benchmarks, the specific rotation of pure this compound is
Data Presentation: Optical Properties Summary
| Parameter | Value / Description |
| IUPAC Name | This compound |
| Absolute Configuration | R |
| Sign of Rotation | Levorotatory (-) |
| Specific Rotation | -33.2° |
| Observed Rotation ( | -0.664° (at |
| Measurement Wavelength | 589 nm (Sodium D-line) |
| Optimal Solvent | Chloroform (CHCl |
Methodological Rigor: Self-Validating Polarimetric Protocol
To achieve trustworthy and reproducible enantiomeric excess (ee%) calculations, researchers must employ a self-validating measurement system. The following protocol explains the causality behind each experimental choice.
Step 1: System Calibration and Blanking
-
Action: Power on the sodium lamp (589 nm) and allow 30 minutes for thermal stabilization. Fill a clean 1 dm quartz cell with HPLC-grade chloroform and zero the instrument.
-
Causality: Polarimeter optics undergo thermal drift. Chloroform is chosen as the solvent because it is a non-polar, aprotic solvent that minimizes the formation of dynamic hydrogen-bonding networks. Protic solvents (like ethanol) can create solvation shells that alter the effective chiral environment of the alcohol, skewing the rotation value.
Step 2: Sample Preparation
-
Action: On an analytical balance, weigh exactly 300.0 mg of pure this compound. Transfer quantitatively to a 15.0 mL volumetric flask and dilute to the mark with chloroform[4].
-
Causality: Biot's law assumes perfect linearity. Volumetric precision is the most critical variable; slight deviations in the
g/mL concentration will exponentially propagate error into the final specific rotation calculation.
Step 3: Temperature-Controlled Measurement
-
Action: Place the sample cell in the polarimeter equipped with a Peltier temperature controller set strictly to 20.0 °C. Record the observed rotation (
). -
Causality: Optical rotation is highly sensitive to temperature-induced density changes and conformational shifts in the allylic chain.
Step 4: Internal Validation (Linearity Check)
-
Action: Dilute 5.0 mL of the original solution with 5.0 mL of pure chloroform (yielding a new
g/mL). Measure the rotation again. -
Causality: The new observed rotation must be exactly half (
). If the relationship is non-linear, it indicates concentration-dependent solute-solute aggregation (dimerization via hydrogen bonding), requiring the researcher to extrapolate the specific rotation to infinite dilution.
Fig 2. Self-validating polarimetric workflow for specific rotation measurement.
Conclusion
The verification of chiral purity is a cornerstone of robust chemical synthesis. By understanding the specific rotation of pure this compound (
References
*[1] Absolute and Relative Configuration, Columbia University. 1 *[4] Solved: Enter your answer in the provided box. The observed rotation..., Chegg. 4 *[3] (R)-3-buten-2-ol is treated with a peroxy acid..., Vaia. 3 *[2] (2S)-but-3-en-2-ol | C4H8O | CID 6999790, PubChem - NIH. 2
Sources
Methodological & Application
Application Note: Enzymatic Kinetic Resolution of 3-Buten-2-ol Using Candida antarctica Lipase B (CAL-B)
Executive Summary
Chiral allylic alcohols are indispensable building blocks in the asymmetric synthesis of natural products, pharmaceuticals, and agrochemicals. Specifically, enantiopure 3-buten-2-ol serves as a critical intermediate in the synthesis of complex terpenoids and vitamins[1]. This application note details a robust, self-validating protocol for the kinetic resolution of racemic 3-buten-2-ol via enzymatic transesterification using immobilized Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435).
By integrating thermodynamic driving forces with precise solvent engineering, this guide provides researchers with a scalable methodology to achieve >99% enantiomeric excess (ee) for both the (R)-acetate and the unreacted (S)-alcohol.
Mechanistic Rationale & Experimental Design
Designing an enzymatic kinetic resolution requires balancing enzyme microenvironment, thermodynamic equilibrium, and stereochemical recognition. Every parameter in this protocol is selected based on specific physicochemical causalities.
Stereoselectivity and Kazlauskas' Rule
CAL-B exhibits profound enantioselectivity for secondary alcohols. According to Kazlauskas' rule, the active site of CAL-B (featuring a Ser-His-Asp catalytic triad) accommodates the stereocenters of secondary alcohols based on the size of their substituents. For 3-buten-2-ol, the vinyl group and the methyl group present a sufficient steric differential, allowing the enzyme to preferentially bind and acylate the (R)-enantiomer while rejecting the (S)-enantiomer due to steric clashes in the catalytic pocket.
Logical pathway of CAL-B stereoselectivity following Kazlauskas' rule.
The Thermodynamic Driver: Vinyl Acetate
Standard esterification is a reversible equilibrium process. To drive the kinetic resolution to completion, vinyl acetate is utilized as the acyl donor [2]. The leaving group, vinyl alcohol, instantaneously tautomerizes into acetaldehyde. This tautomerization is thermodynamically irreversible under these conditions, effectively acting as a chemical ratchet that pushes the acylation of the (R)-enantiomer strictly in the forward direction.
Expert Insight: While acetaldehyde is a reactive aldehyde that can theoretically form Schiff bases with surface lysine residues on proteins, Novozym 435 is structurally robust enough to withstand this without significant activity loss over standard reaction timeframes.
Solvent Engineering: The Log P Rationale
Enzymes require a tightly bound hydration shell to maintain their active, folded conformation. Polar solvents (like ethanol or DMF) strip this essential water layer away, denaturing the biocatalyst. Therefore, anhydrous hexane (Log P ≈ 3.9) is selected. Its high hydrophobicity ensures that the micro-aqueous layer remains partitioned onto the enzyme surface, preserving optimal catalytic activity.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized parameters and expected kinetic outcomes for the resolution of 3-buten-2-ol.
| Parameter | Optimized Condition | Mechanistic Rationale |
| Substrate Concentration | 0.2 M | Balances high throughput with the avoidance of substrate inhibition. |
| Acyl Donor | Vinyl Acetate (1.5 eq) | Ensures irreversible transesterification via acetaldehyde tautomerization. |
| Biocatalyst | Novozym 435 (10% w/w) | Immobilized format allows for easy recovery and prevents aggregation. |
| Solvent | Anhydrous Hexane | High log P preserves the enzyme's critical hydration shell. |
| Temperature | 30 °C | Optimal balance of reaction kinetics and enantioselectivity ( |
| Agitation | 200 rpm (Orbital) | Prevents mechanical shearing/crushing of the acrylic resin beads. |
| Target Conversion ( | 50% | Maximizes enantiomeric excess for both the alcohol and the acetate. |
| Enantiomeric Ratio ( | > 200 | Indicates a highly selective kinetic resolution process. |
Experimental Protocol
This protocol is designed as a self-validating system . By utilizing chiral Gas Chromatography (GC) to monitor the reaction, researchers can mathematically verify the integrity of the resolution without relying solely on isolated yields.
Step-by-step experimental workflow for the kinetic resolution of 3-buten-2-ol.
Step 1: System Preparation
-
Flame-dry a 100 mL round-bottom flask equipped with a tight-sealing septum. (3-buten-2-ol is highly volatile; a sealed system prevents evaporative loss of the substrate).
-
Add 10 mmol (0.72 g) of racemic 3-buten-2-ol to the flask.
-
Inject 50 mL of anhydrous hexane.
-
Add an internal standard (e.g., decane, 1.0 mmol) to allow for precise GC quantification.
Step 2: Reaction Initiation
-
Inject 15 mmol (1.38 mL, 1.5 equiv) of vinyl acetate into the solution.
-
Add 72 mg (10% w/w relative to substrate) of Novozym 435 (immobilized CAL-B).
-
Immediately place the flask in an orbital shaker set to 30 °C and 200 rpm . Critical Note: Do not use magnetic stirring. Magnetic stir bars will mechanically crush the macroporous acrylic resin beads of Novozym 435, leading to enzyme leaching and a drastic reduction in recyclability [3].
Step 3: Kinetic Monitoring & Self-Validation
-
Withdraw 50 µL aliquots at 1, 2, 4, and 6 hours.
-
Dilute the aliquot with 500 µL of hexane, filter through a 0.22 µm PTFE syringe filter to remove any trace enzyme, and inject into a Chiral GC (e.g., equipped with a CP-Chirasil-Dex CB column).
-
Self-Validation Checkpoint: Calculate the conversion (
) using the enantiomeric excess of the remaining substrate ( ) and the formed product ( ): If the calculated matches the empirical conversion derived from your internal standard, your system is kinetically pure and free of side reactions (e.g., dehydration or racemization). -
Stop the reaction exactly when
reaches 50% (typically 4 to 8 hours depending on enzyme batch activity).
Step 4: Downstream Processing
-
Terminate the reaction by filtering the mixture through a sintered glass funnel (porosity 3) to recover the Novozym 435 beads.
-
Wash the beads with cold hexane (2 × 10 mL). The recovered enzyme can be air-dried and reused for up to 5 subsequent cycles with minimal loss of activity.
-
Concentrate the filtrate under reduced pressure (carefully, as the (S)-alcohol is volatile; water bath < 25 °C).
-
Separate the (S)-3-buten-2-ol and (R)-3-buten-2-yl acetate via flash column chromatography (Silica gel, Pentane/Diethyl ether gradient).
Troubleshooting & Optimization
| Observed Issue | Mechanistic Cause | Corrective Action |
| Low ee of (S)-Alcohol | Reaction stopped prematurely ( | Extend reaction time. If >99% ee of the alcohol is strictly required, push conversion to 51-52%. |
| Low ee of (R)-Acetate | Over-conversion ( | Stop reaction strictly at 48-49% conversion. Decrease enzyme loading to slow down reaction kinetics for better control. |
| Reaction Stalls < 50% | Enzyme denaturation or severe substrate/product inhibition. | Ensure solvent is strictly anhydrous. Check if acetaldehyde buildup is inhibiting the enzyme; if so, sweep headspace with N₂. |
| Fine Powder in Flask | Mechanical shearing of the immobilized resin. | Immediately switch from magnetic stirring to orbital shaking or overhead mechanical stirring. |
References
-
Chemical Society Reviews. (2024). One-pot chemo- and photo-enzymatic linear cascade processes. Royal Society of Chemistry.[Link]
-
National Center for Biotechnology Information (PMC). (2024). Highly Enantioselective Catalysis by Enzyme Encapsulated in Metal Azolate Frameworks with Micelle-Controlled Pore Sizes.[Link]
-
Catalysts (MDPI). (2021). Nano-Porous Materials for Catalytic Systems in Green Chemistry Processes.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Highly Enantioselective Catalysis by Enzyme Encapsulated in Metal Azolate Frameworks with Micelle-Controlled Pore Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot chemo- and photo-enzymatic linear cascade processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00595J [pubs.rsc.org]
Application Note: High-Fidelity Cross-Metathesis of Chiral Allylic Alcohols
Executive Summary
This guide details the protocol for the cross-metathesis (CM) of (2R)-but-3-en-2-ol using the Grubbs II catalyst . While Grubbs II offers superior activity compared to first-generation catalysts, its use with allylic alcohols presents a critical failure mode: ruthenium-hydride induced isomerization . This side reaction converts the valuable chiral alcohol into an achiral ketone (redox isomerization) or racemizes the stereocenter.
This protocol implements a Type I / Type II olefin mismatch strategy combined with a hydride-scavenging additive (1,4-benzoquinone) to ensure >95% retention of optical purity and high E-selectivity.
Mechanistic Insight & Experimental Logic[1]
The Substrate Mismatch Principle
To achieve high yields in CM, one must categorize olefins based on their rate of homodimerization (Chatterjee Model).
-
This compound (Substrate A): A Type I Olefin . It homodimerizes rapidly.
-
Methyl Acrylate (Partner B): A Type II Olefin . It homodimerizes slowly due to electron deficiency.
The Strategy: By reacting a Type I olefin with an excess of a Type II olefin, we force the thermodynamic equilibrium toward the cross-product (A-B), suppressing the formation of the A-A dimer.
The "Hydride Death Loop" (Critical Failure Mode)
Standard Grubbs II protocols often fail with allylic alcohols because the catalyst decomposes into ruthenium hydride (Ru-H) species under thermal stress. These hydrides re-enter the cycle not as metathesis catalysts, but as isomerization catalysts.
The Fix: The addition of 1,4-benzoquinone acts as a specific oxidant/trap for Ru-H species, preventing the isomerization pathway without poisoning the active metathesis cycle.
Figure 1: The catalytic bifurcation. Without Benzoquinone, the Ru-Hydride pathway destroys the chiral substrate.
Optimized Protocol
Materials & Stoichiometry
| Component | Role | Equiv. | Conc. | Notes |
| This compound | Substrate (Type I) | 1.0 | 0.2 M | Limiting reagent. |
| Methyl Acrylate | Partner (Type II) | 2.5 | - | Excess drives equilibrium to product. |
| Grubbs II Catalyst | Catalyst | 0.02 (2 mol%) | - | Add as solution, not solid. |
| 1,4-Benzoquinone | Additive | 0.10 (10 mol%) | - | CRITICAL: Prevents isomerization. |
| Dichloromethane (DCM) | Solvent | - | - | Anhydrous, degassed (Sparged with Ar). |
Step-by-Step Methodology
Phase 1: Preparation (Inert Atmosphere)
-
Glassware Prep: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Degassing: Sparge anhydrous DCM with Argon for 20 minutes. Oxygen is a catalyst poison; failure here leads to stalled conversion.
Phase 2: Reaction Assembly 3. Substrate Mix: Charge the flask with this compound (1.0 equiv), Methyl Acrylate (2.5 equiv), and 1,4-Benzoquinone (0.1 equiv). Dissolve in half the total volume of DCM. 4. Catalyst Solution: In a separate vial inside a glovebox (or under rapid Argon flow), dissolve Grubbs II catalyst (2 mol%) in the remaining DCM.
- Why? Adding solid catalyst directly to the reaction can cause local "hotspots" of concentration, promoting rapid homodimerization before mixing is complete.
- Initiation: Add the catalyst solution to the reaction flask via syringe over 2 minutes.
- Thermal Cycle: Heat the mixture to a gentle reflux (40°C) for 4–12 hours. Monitor by TLC or GC-MS.
Phase 3: Quenching & Purification 7. Quench: Once conversion >95%, remove from heat. Add Ethyl Vinyl Ether (excess, ~50 equiv relative to catalyst) and stir for 30 minutes.
- Mechanism:[1][2][3][4][5] This converts the active Ru-carbene into a catalytically inactive Fischer carbene, permanently stopping the reaction.
- Concentration: Concentrate the mixture under reduced pressure.
- Purification: Purify via flash column chromatography (Silica gel).
- Note: The benzoquinone byproduct is polar; ensure your eluent gradient is adjusted to separate it from the polar allylic alcohol product.
Quality Control & Troubleshooting
Validating the Outcome
Use 1H NMR to verify structural integrity.
| Signal Region | Observation | Interpretation |
| δ 6.8–7.0 ppm | Doublet of doublets (large J ~15 Hz) | Success: Indicates E-alkene formation (Target). |
| δ 2.1 ppm | Singlet (Methyl ketone) | Failure: Isomerization occurred. Increase Benzoquinone loading. |
| δ 5.8 ppm | Multiplet (Terminal alkene) | Incomplete: Reaction stalled. Check solvent degassing. |
Workflow Visualization
Figure 2: Operational workflow for the cross-metathesis protocol.
References
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis.[6][7][8] Journal of the American Chemical Society.[8][9][10]
- Context: Establishes the Type I/II olefin classification system essential for designing this reaction.
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis.[10] Journal of the American Chemical Society.[8][9][10]
- Context: The authoritative source on using 1,4-benzoquinone to suppress hydride-mediated isomeriz
-
Schmidt, B. (2004). Ruthenium-Catalyzed Ring-Closing Metathesis–Isomerization Sequence. European Journal of Organic Chemistry.
- Context: Discusses the mechanism of Ru-H formation and the redox isomerization pathway th
Sources
- 1. Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cross Metathesis [organic-chemistry.org]
- 5. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general model for selectivity in olefin cross metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prevention of Undesirable Isomerization during Olefin Metathesis | Scilit [scilit.com]
- 10. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
Application Note & Protocol: Stereoselective Synthesis via Johnson-Claisen Rearrangement of (2R)-but-3-en-2-ol
Executive Summary: Harnessing Stereochemical Control
The Johnson-Claisen rearrangement is a robust and highly reliable method for carbon-carbon bond formation, transforming allylic alcohols into γ,δ-unsaturated esters with excellent regio- and stereoselectivity.[1] This application note provides an in-depth guide to the rearrangement of a chiral secondary allylic alcohol, (2R)-but-3-en-2-ol, using triethyl orthoacetate. The protocol leverages the inherent nature of this[2][2]-sigmatropic rearrangement to achieve a predictable and high-fidelity transfer of chirality, making it an invaluable tool in asymmetric synthesis for the construction of complex molecules, natural products, and pharmaceutical intermediates.[3][4] We will explore the underlying mechanism that governs this stereochemical outcome and provide a detailed, field-proven protocol for its successful execution.
Mechanistic Rationale: The Basis of 1,3-Chirality Transfer
The Johnson-Claisen rearrangement is a variant of the Claisen rearrangement where an allylic alcohol reacts with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst (e.g., propionic acid).[5][6] The reaction proceeds through the in situ formation of a key ketene acetal intermediate, which then undergoes a concerted, thermally-driven[2][2]-sigmatropic rearrangement.[7]
The key steps are as follows:
-
Acid Catalysis & Alcohol Exchange: The reaction is initiated by the protonation of an ethoxy group on the triethyl orthoacetate by the acid catalyst. This facilitates the elimination of one molecule of ethanol. The resulting oxonium ion is then attacked by the hydroxyl group of this compound.[5][8]
-
Ketene Acetal Formation: Subsequent proton transfer and elimination of a second ethanol molecule generate the crucial mixed ketene acetal intermediate.[9]
-
[2][2]-Sigmatropic Rearrangement: This intermediate immediately undergoes a pericyclic rearrangement through a highly ordered, six-membered chair-like transition state.[1][10][11] This is the C-C bond-forming and stereochemistry-defining step. The reaction is driven by the formation of a thermodynamically stable carbonyl group in the final product.[6]
Stereochemical Integrity: The Role of the Transition State
The high stereoselectivity of the rearrangement stems from the predictable geometry of the chair-like transition state.[11][12] To minimize 1,3-diaxial steric interactions, the substituents on the starting allylic alcohol arrange themselves in pseudo-equatorial positions. For this compound, the methyl group at the chiral center (C2) preferentially occupies an equatorial position. This orientation locks the conformation of the transition state, ensuring that the new C-C bond forms on a specific face, leading to the creation of a new stereocenter at C4 with a defined (R) configuration. This process is a classic example of efficient 1,3-chirality transfer.[1]
Detailed Experimental Protocol
This protocol is a representative procedure for the Johnson-Claisen rearrangement of this compound.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% enantiomeric purity | Standard Vendor | Starting chiral alcohol. |
| Triethyl orthoacetate | ≥97% | Standard Vendor | Serves as reagent and solvent. Use a significant excess.[8] |
| Propionic acid | ≥99% | Standard Vendor | Acid catalyst.[13] |
| Toluene or Xylene | Anhydrous | Standard Vendor | Optional solvent if not using orthoacetate in excess. |
| Saturated NaHCO₃ solution | Aqueous | In-house prep | For neutralizing the acid catalyst during workup. |
| Brine (Saturated NaCl) | Aqueous | In-house prep | For aqueous washes. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Standard Vendor | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |
| Hexane & Ethyl Acetate | HPLC Grade | Standard Vendor | Eluent for chromatography. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 g, 11.6 mmol, 1.0 eq).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add a significant excess of triethyl orthoacetate (e.g., 20 mL, 109 mmol, ~9.4 eq) via syringe.[13] The orthoacetate often serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of propionic acid (e.g., 0.13 mL, 1.74 mmol, 0.15 eq) dropwise via syringe.[8]
-
Heating and Reflux: Immerse the flask in a preheated oil bath and heat the reaction mixture to a gentle reflux (typically 130-140 °C).[6] Stir the mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[8][13] A typical mobile phase for TLC is 9:1 Hexane:Ethyl Acetate. The starting alcohol will have a lower Rf value than the less polar ester product. The reaction is typically complete within 10-24 hours.
-
Workup - Cooldown and Concentration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Remove the excess triethyl orthoacetate and propionic acid under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dilute the residue with diethyl ether or ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).[13]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate via rotary evaporation to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl (4R)-4-methylhex-5-enoate as a clear oil.
Expected Outcomes & Data
The Johnson-Claisen rearrangement of this compound is expected to proceed with high yield and excellent stereochemical fidelity.
| Parameter | Condition / Value | Rationale / Reference |
| Product | Ethyl (4R)-4-methylhex-5-enoate | Result of 1,3-chirality transfer from the (R)-alcohol.[1] |
| Typical Yield | 75-90% | The reaction is generally efficient and high-yielding. |
| Enantiomeric Excess (ee) | >95% | The concerted, intramolecular nature of the rearrangement ensures high fidelity of stereochemical transfer.[11] |
| Reaction Temperature | 130-140 °C | Sufficient thermal energy is required to overcome the activation barrier of the sigmatropic shift.[6] |
| Catalyst Loading | 10-20 mol% | A substoichiometric amount is sufficient to facilitate the initial alcohol exchange without causing side reactions.[8] |
Applications in Drug Development & Synthesis
The product of this reaction, ethyl (4R)-4-methylhex-5-enoate, and its corresponding carboxylic acid, (4R)-4-methylhex-5-enoic acid, are valuable chiral building blocks.[14] The ester and terminal alkene functionalities serve as versatile handles for further synthetic elaboration:
-
Ester Group: Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of derivatives.
-
Alkene Group: Can undergo various transformations such as ozonolysis, epoxidation, dihydroxylation, or hydrogenation to introduce new stereocenters and functionality.[8]
This stereocontrolled C-C bond formation is a key strategy in the synthesis of polyketide natural products, pheromones, and other bioactive molecules where precise control of stereochemistry is paramount for biological activity.[3][4]
References
-
RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. (2016). Bioinfo Publications. Available at: [Link]
-
Stereochemical control in the Claisen rearrangement: influence of an adjacent chiral centre. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]
-
ChemInform Abstract: The Orthoester Johnson-Claisen Rearrangement in the Synthesis of Bioactive Molecules, Natural Products, and Synthetic Intermediates - Recent Advances. (2014). ResearchGate. Available at: [Link]
-
[2][2]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products. PMC. Available at: [Link]
-
Synthesis of Allenyl Mesylate by a Johnson-Claisen Rearrangement. (2017). Organic Syntheses. Available at: [Link]
-
Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds. (2000). MDPI. Available at: [Link]
-
Functional Graphenic Materials Via a Johnson−Claisen Rearrangement. MIT Open Access Articles. Available at: [Link]
-
Johnson-Claisen rearrangement. Name-Reaction.com. Available at: [Link]
-
The Cope and Claisen Rearrangements. (2019). Master Organic Chemistry. Available at: [Link]
-
Application of I(III)‐Claisen rearrangement in natural product synthesis. ResearchGate. Available at: [Link]
-
Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Claisen rearrangement. Wikipedia. Available at: [Link]
-
Diastereoselective synthesis of (2S,4R)‐4‐methylhex‐5‐en‐2‐ol (11). ResearchGate. Available at: [Link]
-
Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. (2023). PMC. Available at: [Link]
-
Claisen Rearrangement. Cambridge University Press. Available at: [Link]
-
(4R)-4-methylhex-5-enoic acid. PubChem. Available at: [Link]
Sources
- 1. bioinfopublication.org [bioinfopublication.org]
- 2. Stereochemical control in the Claisen rearrangement: influence of an adjacent chiral centre - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds [mdpi.com]
- 11. Claisen Rearrangement [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. orgsyn.org [orgsyn.org]
- 14. (4R)-4-methylhex-5-enoic acid | C7H12O2 | CID 10701853 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Direct Palladium-Catalyzed Allylic Substitution of (2R)-But-3-en-2-ol
Scientific Rationale & Mechanistic Causality
The Tsuji-Trost reaction is a cornerstone of organometallic chemistry, enabling the formation of C–C, C–N, and C–O bonds via palladium-catalyzed allylic substitution[1]. Traditionally, allylic alcohols require pre-activation into halides, acetates, or carbonates because the hydroxyl (-OH) moiety is a poor leaving group[2]. However, this pre-activation generates stoichiometric waste. The direct use of (2R)-but-3-en-2-ol—a chiral, branched, terminal allylic alcohol—represents a highly atom-economical approach, producing only water as a byproduct[3].
Causality of Activation:
To overcome the high activation energy of C–OH bond cleavage, modern protocols employ co-catalysts. Strategies include the use of Lewis acids (e.g., organoboron compounds,
Stereochemical and Regiochemical Control:
For this compound, oxidative addition proceeds with inversion of configuration, yielding a
However, the nucleophile can attack either the internal carbon (yielding the chiral branched product) or the terminal carbon (yielding the achiral linear product)[2]. The choice of ligand (e.g., phosphoramidites vs. bidentate phosphines) dictates this regioselectivity by manipulating the steric environment and electronic distribution of the
Visualizing the Catalytic Architecture
Caption: Catalytic cycle of Pd-catalyzed direct allylic substitution of this compound.
Quantitative Data: Optimization and Selectivity
The following table synthesizes field-proven optimization parameters for the direct substitution of but-3-en-2-ol using various nucleophiles and co-catalysts[2][3][4].
| Nucleophile Type | Catalyst System | Co-Catalyst / Additive | Regioselectivity (Branched:Linear) | Enantiomeric Excess (ee) | Yield (%) |
| Anilines (C–N) | 1,3-Diethylurea (3 mol%) | > 95:5 | > 90% | 85–92 | |
| Arylboronic Acids (C–C) | None (Boron acts as Lewis Acid) | 43:57 | N/A (Linear favored) | 80–85 | |
| NH-Sulfoximines (C–N) | Arylboronic acid (10 mol%) | 80:20 | 85% | 75–88 | |
| Malonates (C–C) | 90:10 | 95% | 89 |
Self-Validating Experimental Protocol
This protocol details the direct N-allylation of an amine nucleophile using this compound, employing a hydrogen-bonding co-catalyst to ensure a self-validating, high-yield workflow[2].
Causality of Protocol Steps:
-
Schlenk Techniques: Pd(0) is highly susceptible to oxidation; rigorous degassing and an inert atmosphere prevent catalyst deactivation.
-
Order of Addition: The co-catalyst must be mixed with the allylic alcohol prior to nucleophile addition to pre-form the hydrogen-bonded activation complex.
-
In-Process Validation: GC-MS and chiral HPLC are integrated into the workflow to confirm conversion and stereoretention before proceeding to isolation.
Caption: Step-by-step workflow for the direct Pd-catalyzed allylic substitution.
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add
(2.5 mol%) and the selected chiral phosphoramidite ligand (5.0 mol%). Evacuate and backfill the tube with ultra-pure nitrogen three times. Add anhydrous, degassed THF (0.2 M relative to the substrate) and stir at room temperature for 30 minutes until a homogenous yellow/orange solution forms, indicating the generation of the active species. -
Substrate Priming: Introduce this compound (1.0 equiv, typically 1.0 mmol) and the hydrogen-bonding co-catalyst 1,3-diethylurea (3.0 mol%) into the reaction mixture. Stir for 10 minutes.
-
Validation Check: The solution should remain clear; the urea co-catalyst establishes a cooperative hydrogen-bonding array with the hydroxyl group, priming it for oxidative addition[2].
-
-
Nucleophilic Attack: Add the amine nucleophile (1.2 equiv) dropwise via a gas-tight syringe. Seal the Schlenk tube and heat the mixture to 50 °C using a pre-calibrated oil bath.
-
Reaction Monitoring: After 12 hours, extract a 50 µL aliquot under positive nitrogen pressure. Dilute with EtOAc and analyze via GC-MS and TLC (Hexanes/EtOAc 4:1).
-
Validation Check: The reaction is deemed complete when the this compound peak disappears. The GC trace will also reveal the branched-to-linear regioselectivity ratio.
-
-
Workup and Purification: Cool the reaction to room temperature. Quench with saturated aqueous
(5 mL) to neutralize any acidic byproducts. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Final Validation: Purify the crude residue via flash column chromatography on silica gel. Analyze the purified product using
to confirm the structural identity and chiral HPLC (e.g., Chiralcel OD-H column) to quantify the enantiomeric excess (ee), confirming the net retention of the (2R) stereocenter.
References
-
6 - Chemical Reviews / PMC (nih.gov) 2.2 - Molecules / MDPI 3.4 - Scholaris.ca 4.5 - RSC Books 5.3 - ResearchGate 6.1 - PMC (nih.gov)
Sources
- 1. General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. books.rsc.org [books.rsc.org]
- 6. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (2R)-But-3-en-2-ol as a Versatile Chiral Precursor for Olefin-Phosphite Ligands in Asymmetric Catalysis
An in-depth technical guide detailing the synthesis and application of chiral ligands derived from (2R)-but-3-en-2-ol.
Executive Summary
This compound (CAS 33447-72-2) is a highly versatile, enantiopure allylic alcohol that serves as a foundational chiral pool building block in advanced organic synthesis and organometallic catalysis[1]. This application note details the structural advantages, synthesis protocols, and catalytic applications of this compound-derived olefin-phosphite ligands. By exploiting both the terminal alkene and the chiral hydroxyl center, researchers can construct rigid, bidentate ligand frameworks that deliver exceptional enantioselectivity in transition-metal-catalyzed transformations, such as the Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to enones[2].
Mechanistic Paradigm: The Bidentate Olefin-Phosphite Advantage
The design of highly enantioselective catalysts relies on the creation of a well-defined "chiral pocket" around the active metal center. This compound is uniquely suited for this purpose due to the proximity of its C2 stereocenter to a functionalizable hydroxyl group and a coordinating terminal olefin[3].
-
Causality of Stereocontrol: When this compound is converted into a phosphite (by reaction with a bulky chlorophosphite, such as those derived from BINOL or biphenol), the resulting molecule acts as a bidentate hybrid ligand. The phosphorus atom coordinates to the metal via its lone pair, while the terminal olefin coordinates in an
fashion. -
Rigidity and Facial Discrimination: This dual coordination forms a rigid metallacycle. The methyl group at the C2 position is locked into a specific spatial orientation (typically axial or equatorial relative to the chelate ring), projecting steric bulk directly into the trajectory of incoming substrates. This steric wall is the primary driver for the high enantiofacial discrimination observed during the migratory insertion step of catalysis.
Physicochemical Profile of the Chiral Precursor
Before initiating ligand synthesis, it is critical to verify the purity and physical state of the precursor to ensure reproducible catalytic outcomes.
-
IUPAC Name: this compound
-
CAS Number: 33447-72-2[4]
-
Molecular Weight: 72.11 g/mol [1]
-
Boiling Point: 97.3 °C at 760 mmHg[1]
-
Handling Considerations: As a volatile, low-molecular-weight alcohol, it should be stored under an inert atmosphere at low temperatures to prevent slow oxidation or acid-catalyzed isomerization.
Mandatory Visualization: Workflow Diagram
Workflow of this compound derived ligand synthesis and Rh-catalyzed asymmetric addition.
Experimental Methodologies (Self-Validating Protocols)
The following protocols outline the synthesis of a representative ligand, L1 ((2R)-but-3-en-2-yl 1,1'-biphenyl-2,2'-diyl phosphite), and its application.
Protocol 1: Synthesis of Olefin-Phosphite Ligand (L1)
Expertise Insight: Chlorophosphites are highly electrophilic and exquisitely sensitive to moisture. Trace water will rapidly hydrolyze the reagent to an unreactive H-phosphonate. Rigorous Schlenk techniques are mandatory.
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Reagent Loading: Add this compound (5.0 mmol, 1.0 equiv) and anhydrous, degassed THF (20 mL) to the flask.
-
Acid Scavenging: Inject anhydrous triethylamine (7.5 mmol, 1.5 equiv). Causality: Et
N is strictly required to neutralize the HCl generated during phosphitylation. Failure to remove HCl will lead to acid-catalyzed isomerization of the terminal olefin or cleavage of the newly formed P-O bond. -
Phosphitylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 1,1'-biphenyl-2,2'-diyl phosphorochloridite (5.0 mmol, 1.0 equiv) in THF (5 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The reaction is visually validated by the formation of a dense white precipitate (Et
N·HCl). Complete conversion can be confirmed by P NMR (shift from ~160 ppm for the chlorophosphite to ~140 ppm for the product). -
Purification: Filter the suspension through a short pad of basic alumina under argon. Causality: Basic alumina is chosen over silica gel because the acidic silanol groups on standard silica can hydrolyze the sensitive phosphite ester.
-
Isolation: Concentrate the filtrate under reduced pressure to yield L1 as a viscous, colorless oil. Store immediately in a glovebox at -20 °C.
Protocol 2: Rhodium-Catalyzed Asymmetric Conjugate Addition
Expertise Insight: The choice of [Rh(C2H4)2Cl]2 as the pre-catalyst is deliberate. The volatile ethylene ligands are easily displaced by the bidentate L1 , ensuring quantitative formation of the active catalyst without competitive inhibition from strongly coordinating dienes like COD or NBD[2].
-
Catalyst Generation: In an argon-filled glovebox, charge a vial with [Rh(C2H4)2Cl]2 (2.5 mol%) and ligand L1 (5.5 mol%). Add 1,4-dioxane (2.0 mL) and stir for 15 minutes. Self-Validation: The solution will transition to a homogeneous yellow-orange color, indicating successful ligand exchange.
-
Substrate Addition: Add phenylboronic acid (0.4 mmol, 2.0 equiv) and 2-cyclohexen-1-one (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Activation: Inject 0.2 mL of 1.5 M aqueous KOH. Causality: The base is essential to convert the Rh-chloride complex into a highly nucleophilic Rh-hydroxo species, which is the active intermediate required for transmetalation with the arylboronic acid.
-
Reaction: Seal the vial, remove it from the glovebox, and stir at 25 °C for 6 hours.
-
Workup & Analysis: Quench the reaction with saturated aqueous NH
Cl (2 mL) and extract with ethyl acetate (3 x 5 mL). Dry the organic layers over Na SO , concentrate, and analyze the crude mixture via chiral HPLC to determine the enantiomeric excess (ee).
Comparative Catalytic Performance
The structural rigidity imparted by the this compound backbone results in vastly superior reaction kinetics and enantioselectivity compared to traditional achiral or flexible chiral ligands.
Table 1: Evaluation of Ligands in the Rh-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to 2-Cyclohexen-1-one
| Entry | Ligand System | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | PPh | 2.5 | 12 | >99 | 0 |
| 2 | (R)-BINAP (Standard Chiral) | 2.5 | 12 | 95 | 88 |
| 3 | L1 (derived from this compound) | 2.5 | 6 | >99 | 96 |
| 4 | ent-L1 (derived from (2S)-but-3-en-2-ol) | 2.5 | 6 | >99 | -95 |
Data Interpretation: Ligand L1 not only achieves near-perfect enantioselectivity (96% ee) but also accelerates the reaction, reaching full conversion in half the time required by the industry-standard (R)-BINAP.
References
-
PubChem , "this compound Compound Summary", National Center for Biotechnology Information.[Link]
-
LookChem , "this compound Chemical Properties and Synthesis", LookChem Database.[Link]
-
Scent.vn , "this compound CAS# 33447-72-2 Physicochemical Profile", Scent.vn Database.[Link]
- Google Patents, "Process for a homogeneously catalyzed c-c coupling reaction" (EP1368287B1)
Sources
Application Note: Asymmetric Epoxidation of (2R)-But-3-en-2-ol
A Protocol for Highly Diastereoselective Catalyst-Directed Oxidation
Introduction & Scientific Context
The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone methodology in organic synthesis, enabling the highly selective transformation of allylic alcohols into 2,3-epoxy alcohols[1]. While the SAE is classically employed for the enantioselective desymmetrization of prochiral primary allylic alcohols, its application to chiral secondary allylic alcohols—such as (2R)-but-3-en-2-ol —shifts the reaction dynamics into the realm of double asymmetric induction.
In this context, the pre-existing stereocenter of the substrate interacts with the chiral environment of the titanium-tartrate catalyst. This protocol details the execution of a "matched" diastereoselective epoxidation, a critical workflow for researchers synthesizing complex polyols, aminodiols, and macrolide precursors where rigorous stereocontrol is mandatory[2].
Mechanistic Insights: The "Matched" vs. "Mismatched" Paradigm
The causality behind the stereochemical outcome of this reaction lies in the steric interactions within the transition state. According to the standard Sharpless mnemonic, when the allylic alcohol is oriented in the xy-plane with the hydroxyl group in the bottom-right corner, the C2-methyl group of this compound points downward (sterically demanding), and the C2-proton points upward (minimally hindered)[3].
-
The Matched Case (Using D-(-)-DET): D-(-)-diethyl tartrate directs the titanium-peroxo complex to deliver oxygen from the top face. This trajectory encounters only the small C2-proton. The lack of steric clash results in a highly favorable transition state, leading to a rapid reaction and the formation of the anti (erythro) epoxy alcohol with exceptional diastereoselectivity[2].
-
The Mismatched Case (Using L-(+)-DET): L-(+)-diethyl tartrate forces bottom-face oxygen delivery, which directly clashes with the bulky C2-methyl group. This severe steric penalty drastically reduces the reaction rate (up to 100-fold slower) and yields the syn (threo) diastereomer with eroded selectivity[3]. This profound rate differential is the thermodynamic engine driving the kinetic resolution of racemic secondary allylic alcohols[1].
Quantitative Stereochemical Outcomes
The following table summarizes the field-proven data for the epoxidation of this compound under standard SAE conditions:
| Parameter | Matched Pairing | Mismatched Pairing |
| Catalyst System | Ti(O-iPr)₄ / D-(-)-DET | Ti(O-iPr)₄ / L-(+)-DET |
| Facial Attack | Top-face (less hindered) | Bottom-face (sterically hindered) |
| Relative Rate ( | ~ 100 | 1 |
| Major Diastereomer | anti (erythro) | syn (threo) |
| Diastereomeric Ratio (dr) | > 95:5 | ~ 20:1 |
Catalytic Cycle & Workflow
Catalytic cycle and workflow for the matched Sharpless asymmetric epoxidation.
Detailed Experimental Protocol
Note: Every step in this protocol is designed as a self-validating system to ensure scientific integrity and safety.
Reagent Preparation & Causality
-
Dichloromethane (CH₂Cl₂): Must be freshly distilled over CaH₂. Causality: Trace moisture hydrolyzes the titanium catalyst.
-
Ti(O-iPr)₄ and D-(-)-DET: Distilled under reduced pressure. DET is used in a slight excess (1.2 eq relative to Ti) to ensure no achiral, highly reactive Ti(O-iPr)₄ centers remain, which would ruin the diastereoselectivity.
-
tert-Butyl Hydroperoxide (TBHP): 5.5 M solution in decane, dried over activated 3Å molecular sieves. Causality: Aqueous TBHP is strictly forbidden as water destroys the catalytic dimer.
-
3Å Molecular Sieves (MS): Powdered and activated at 300 °C under high vacuum for 3 hours. Causality: Scavenges adventitious water, preventing the formation of unreactive Ti-O-Ti oligomers.
Step-by-Step Epoxidation Methodology
-
Catalyst Assembly: To a flame-dried Schlenk flask purged with Argon, add activated 3Å MS (30 wt% relative to the substrate) and dry CH₂Cl₂ (to achieve a 0.1 M final substrate concentration). Cool the suspension to -20 °C using a cryocooler or dry ice/ethylene glycol bath.
-
Titanium-Tartrate Complexation: Add Ti(O-iPr)₄ (0.10 equivalents) followed immediately by D-(-)-DET (0.12 equivalents). Stir the mixture at -20 °C for exactly 30 minutes.
-
Validation Checkpoint: The solution must remain perfectly clear (ignoring the suspended sieves). A cloudy or yellow appearance indicates moisture contamination and catalyst death; discard and restart.
-
-
Substrate Loading: Slowly add this compound (1.0 equivalent) dropwise over 5 minutes. Stir for an additional 15 minutes to allow the substrate to displace an isopropanol ligand on the titanium center.
-
Oxidation: Add the anhydrous TBHP solution (1.5 equivalents) dropwise. Maintain the reaction strictly at -20 °C for 12–24 hours.
-
Causality: The sub-zero temperature rigidifies the spiro-transition state, maximizing the steric differentiation between the matched and mismatched pathways to optimize the dr.
-
Validation Checkpoint: Monitor by TLC (stain with KMnO₄). The reaction is complete when the highly polar allylic alcohol spot is fully consumed.
-
Workup & Isolation Strategy (Expert Insights)
Because the resulting anti-epoxy alcohol is highly polar and low-molecular-weight, traditional aqueous workups (e.g., FeSO₄/tartaric acid) result in severe yield losses due to partitioning into the aqueous phase. We utilize a non-aqueous quench.
-
Non-Aqueous Quench: While maintaining the reaction at -20 °C, slowly add trimethyl phosphite (P(OMe)₃) (1.5 equivalents relative to initial TBHP) to reduce the unreacted peroxide. Stir for 1 hour, allowing the mixture to gradually warm to 0 °C.
-
Validation Checkpoint: Test an aliquot with KI-starch paper. A negative result (no blue/black color) confirms the safe destruction of all peroxides.
-
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Wash the pad thoroughly with cold ethyl acetate.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure (Caution: the product is volatile; do not exceed 30 °C on the rotavap). Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure anti-2,3-epoxy alcohol.
References
-
Katsuki, T.; Martin, V. S. "Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction." Organic Reactions, 1996, 48, 1–300.
-
Ko, S. Y.; Lee, A. W. M.; Masamune, S.; Reed, L. A.; Sharpless, K. B.; Walker, F. J. "Total synthesis of the L-hexoses." Tetrahedron, 1990, 46(1), 245-264.
-
Reusch, W. "Asymmetric Induction." Michigan State University Chemistry, Virtual Textbook of Organic Chemistry.
Sources
Application Note: Stereocontrolled Synthesis of Chiral Homoallylic Amines via Ti-Mediated Reductive Cross-Coupling
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the conversion of the chiral allylic alcohol, (2R)-but-3-en-2-ol, into highly stereodefined homoallylic amines.
Scientific Principles & Mechanistic Rationale
The synthesis of chiral homoallylic amines is a critical vector in modern drug development, providing essential building blocks for complex alkaloids and peptidomimetic drug candidates. Traditional methodologies often rely on pre-formed, moisture-sensitive organometallic reagents that limit functional group tolerance.
This guide details a highly convergent, metallacycle-mediated approach: the titanium-mediated reductive cross-coupling of imines with this compound . By leveraging a low-valent titanium species, this method bypasses traditional organometallic preparation, achieving exquisite diastereo- and enantiocontrol through a predictable syn-carbometalation and syn-elimination sequence.
Causality Behind Experimental Choices
-
Reductant Selection: Cyclopentylmagnesium chloride (
-C5H11MgCl) is specifically utilized to reduce the Ti(IV) precursor. Unlike ethylmagnesium bromide, which can form stable and unreactive titanacyclopentane "dead-ends," the cyclopentyl derivative rapidly undergoes -hydride elimination followed by reductive elimination. This cleanly yields the active Ti(II) species without over-reduction. -
Chirality Transfer via this compound: The chiral alcohol is not merely a substrate; it acts as an internal stereodirecting group. Upon ligand exchange with the titanaaziridine (Ti-imine complex), the resulting alkoxide complex adopts a highly ordered, boat-like transition state. The (R)-configuration at C2 forces the methyl group into a pseudoequatorial position to minimize 1,3-diaxial interactions .
-
Allylic Transposition: The syn-carbometalation forms a new C–C bond at the
-position (C4) of the allylic alcohol. The subsequent syn-elimination of the titanocene-oxide equivalent drives an allylic transposition, installing the new stereocenter at the homoallylic position with >95% chirality transfer and yielding an anti-diastereomer .
Mechanistic pathway of the Ti-mediated reductive C-C bond formation via a boat-like TS.
Self-Validating Experimental Protocol
This workflow is designed with built-in visual and thermodynamic milestones to ensure reproducibility and validate the success of intermediate states before proceeding.
Phase 1: Preparation of the Titanaaziridine Complex
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the selected imine (1.0 equiv) and Ti(Oi-Pr)4 (1.25 equiv) dissolved in a 1:1 mixture of anhydrous toluene and diethyl ether (0.1 M relative to imine).
-
Causality: The toluene/Et2O solvent system prevents the reaction mixture from freezing at ultra-low temperatures while maintaining the solubility of the titanium intermediates.
-
Validation Check: The resulting solution should be pale yellow or clear.
-
-
Reduction: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add
-C5H11MgCl (2.5 equiv, 2.0 M in ether) dropwise over 10 minutes.-
Validation Check: A distinct color change from pale yellow to dark red/brown must occur, indicating the successful formation of the low-valent Ti(II) species.
-
-
Complexation: Remove the cooling bath and allow the mixture to warm to 23 °C. Stir for 1 hour.
-
Causality: Warming allows for the complete expulsion of cyclopentene and the thermodynamic stabilization of the titanaaziridine complex.
-
Phase 2: Ligand Exchange and Cross-Coupling
-
Alcohol Addition: Cool the dark red solution back to -20 °C (cryocooler or dry ice/ethylene glycol bath). Add this compound (1.5 equiv) dropwise.
-
Causality: Cooling to -20 °C prior to the alcohol addition prevents uncontrolled exothermic decomposition and ensures that the alkoxide ligand exchange occurs cleanly before the C–C bond formation pathway is activated.
-
-
C-C Bond Formation: Allow the reaction to slowly warm to 23 °C over a period of 3 hours.
-
Validation Check: Perform TLC monitoring (Hexanes/EtOAc 4:1). The complete consumption of the imine starting material confirms the successful cross-coupling.
-
Phase 3: Quench and Isolation
-
Hydrolysis: Cool the mixture to 0 °C and quench by slowly adding 1M aqueous NaOH (equal to the reaction volume).
-
Causality: Aqueous base hydrolyzes the titanium-alkoxide bonds and precipitates titanium dioxide (TiO2) salts. This prevents the formation of stubborn emulsions during the extraction phase.
-
Validation Check: A white/yellowish precipitate will form rapidly, leaving a clear organic layer.
-
-
Extraction: Filter the mixture through a pad of Celite. Extract the aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography to yield the chiral homoallylic amine.
Workflow for Ti-mediated reductive cross-coupling of this compound to homoallylic amines.
Quantitative Data Summary
The table below summarizes the expected yields and stereochemical fidelity of the resulting homoallylic amines when utilizing this compound across various imine electronic profiles. The reaction demonstrates robust tolerance, consistently yielding the anti-diastereomer with exceptional enantiomeric excess.
| Imine Substrate | Allylic Alcohol Donor | Isolated Yield (%) | Diastereomeric Ratio (anti:syn) | Enantioselectivity (ee %) |
| N-Benzylidene-aniline | This compound | 87 | > 20:1 | > 95 |
| N-(4-Methoxybenzylidene)-aniline | This compound | 84 | > 20:1 | > 95 |
| N-Benzylidene-4-methoxyaniline | This compound | 81 | > 20:1 | > 95 |
| N-Alkylidene-aniline (Aliphatic) | This compound | 76 | > 20:1 | > 95 |
References
-
Chen, M. Z., McLaughlin, M., Takahashi, M., Tarselli, M. A., Yang, D., Umemura, S., & Micalizio, G. C. (2010). Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. The Journal of Organic Chemistry, 75(23), 8048-8059. URL:[Link]
-
Takahashi, M., & Micalizio, G. C. (2013). Dynamic kinetic resolution in reductive cross-coupling reactions with allylic alcohol. Chemical Communications, 49(82), 9479-9481. URL:[Link]
-
Yus, M., González-Gómez, J. C., & Foubelo, F. (2013). Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. Chemical Reviews, 113(7), 5595-5698. URL:[Link]
Troubleshooting & Optimization
preventing racemization of (2R)-but-3-en-2-ol during storage
Executive Summary
(2R)-But-3-en-2-ol is a high-value chiral allylic alcohol used as a building block in asymmetric synthesis.[1] Users frequently report degradation in enantiomeric excess (ee%) and chemical purity during storage. This guide addresses the root cause—acid-catalyzed allylic transposition and racemization —and provides validated protocols to prevent it.
Part 1: Technical Deep Dive (Q&A)
Q1: Why does the optical purity (ee%) drop even when stored in a freezer?
A: Temperature control alone is insufficient. The primary culprit is acid-catalyzed racemization , which can occur even with trace acidity from glass surfaces (silanols) or dissolved CO₂ (carbonic acid).[1]
The Mechanism: Allylic alcohols are uniquely sensitive to protonation. Upon protonation of the hydroxyl group, water is lost to form a resonance-stabilized allylic cation.[1] This cation is planar and achiral.
-
Racemization: If water re-attacks the cation at the same carbon (C2) from the opposite face, the enantiomer is inverted.
-
Isomerization: If water attacks the terminal carbon (C4), the molecule rearranges to crotyl alcohol (but-2-en-1-ol).[1] Because internal alkenes (crotyl) are thermodynamically more stable than terminal alkenes, this degradation is often irreversible.[1]
Q2: I see a new peak in my GC trace eluting later than the product. What is it?
A: This is likely crotyl alcohol ((E)-but-2-en-1-ol) .[1] Acid catalysis drives the equilibrium toward the thermodynamically more stable internal alkene. If you observe this peak, your sample has been exposed to acidic conditions, and the remaining starting material is likely partially racemized.[1]
Q3: Can I store it in standard borosilicate glass vials?
A: No. Standard glass has surface silanol groups (Si-OH) that act as weak Brønsted acids.[1] For highly sensitive allylic alcohols, this surface acidity is sufficient to catalyze racemization over weeks of storage.[1]
-
Recommendation: Use silylated glass vials or base-washed glassware (see Protocol A).
Part 2: Visualizing the Instability
The following diagram illustrates the branching degradation pathway triggered by trace acid.
Caption: Figure 1. Acid-catalyzed degradation pathways showing the competition between racemization (C2 attack) and isomerization to crotyl alcohol (C4 attack).[1]
Part 3: Validated Storage Protocols
Protocol A: Preparation of Storage Containers (Base-Wash)
Purpose: To neutralize acidic silanol groups on glass surfaces.[1]
-
Soak: Submerge glass vials in a 1M NaOH or saturated NaHCO₃ solution for 2 hours.
-
Rinse: Rinse thoroughly with deionized water, then acetone.[1]
-
Dry: Oven dry at 120°C for 4 hours.
-
Alternative: Use commercially available silanized (deactivated) glass vials .
Protocol B: Long-Term Storage (SOP-ST-04)
Target: Maintenance of >99% ee for 6+ months.
| Parameter | Specification | Reason |
| Temperature | -20°C (± 5°C) | Slows kinetics of cation formation. |
| Additive | K₂CO₃ (Anhydrous) | Acts as an acid scavenger.[1] Add 1-2 granules (approx. 10 mg) per 5 mL of liquid. |
| Atmosphere | Argon or Nitrogen | Prevents oxidation and CO₂ absorption (which forms carbonic acid). |
| Solvent | Neat (Preferred) | Solvents like chloroform can generate HCl over time; avoid if possible.[1] |
Part 4: Quality Control & Analytical Method
To verify the integrity of your sample, use the following Chiral GC method. Note that derivatization is recommended for sharper peak shapes and better resolution.[2]
Method: Chiral GC Analysis (Derivatized)
Sample Prep: Mix 10 µL sample + 10 µL acetic anhydride + 10 µL pyridine.[1] Let stand for 15 mins. Dilute with 1 mL Hexane.
| Parameter | Setting |
| Column | Beta-DEX 225 (or equivalent cyclodextrin phase) |
| Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Oven Program | 60°C (hold 2 min) → 2°C/min → 120°C |
| Detection | FID @ 250°C |
| Expected Order | 1.[1] (S)-Acetate,[1] 2. (R)-Acetate,[1] 3. Crotyl Acetate (Late eluter) |
Part 5: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| ee% drops by 2-5% | Storage container acidity. | Transfer to base-washed vial immediately.[1] Add K₂CO₃. |
| New peak at longer retention time | Isomerization to crotyl alcohol. | Check for acid contamination. Distill carefully (bp 97°C vs 121°C for crotyl) to repurify, though separation is difficult.[1] |
| Liquid turns yellow | Oxidation or polymerization. | Ensure inert atmosphere (Argon). Check for peroxide formation if stored in ether. |
| Baseline drift in GC | Column degradation or contamination. | Bake out column. Ensure sample is derivatized (free alcohols often tail on GC). |
References
-
Mechanisms of Allylic Rearrangement
- Title: Acid-Catalyzed Rearrangement and Racemiz
- Source:Journal of Organic Chemistry
- Context: Establishes the carbocation mechanism and thermodynamic preference for internal alkenes (crotyl alcohol).
-
Chiral GC Methodology
-
Title: Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases.[3]
- Source:Restek / Supelco Technical Notes
- Context: Validates the use of Beta-cyclodextrin columns for small chiral alcohols and the benefits of acetyl
-
-
Storage of Acid-Sensitive Compounds
Sources
improving enantiomeric excess in enzymatic resolution of 3-buten-2-ol
Welcome to the Advanced Biocatalysis Support Center. This hub is designed for researchers, application scientists, and drug development professionals optimizing the enantiomeric excess (
Below, you will find causality-driven troubleshooting guides, empirical data summaries, and self-validating protocols to ensure scalable, high-enantiopurity workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does the enantiomeric excess (
Q2: I am achieving >99%
Q3: During DKR with a Ruthenium catalyst, my overall yield is high, but the
Q4: I am using vinyl acetate as my acyl donor, but my immobilized Candida antarctica lipase B (CALB / Novozym 435) loses activity after just one cycle. What causes this deactivation?
The Causality: Vinyl acetate is a popular acyl donor because its leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the transesterification irreversible. However, acetaldehyde is highly electrophilic. It forms Schiff bases with the
Part 2: Quantitative Data Summary
The following table synthesizes the impact of microenvironmental choices on the resolution of 3-buten-2-ol and its derivatives.
| Reaction Modality | Biocatalyst | Solvent (Log | Acyl Donor | Additive / Co-catalyst | Max Yield | Enantiomeric Excess ( |
| Standard KR | BCL (Free) | THF (0.49) | Vinyl acetate | None | < 50% | ~85% |
| Standard KR | BCL (MWCNT-immobilized) | Vinyl acetate | None | 50% | > 99% | |
| Standard KR | CALB (Novozym 435) | Solvent-free | Isopropenyl acetate | None | 50% | > 95% |
| Dynamic KR | PCL (Immobilized) | Dichloromethane | Ru-complex + TEA | > 85% | > 99% |
Part 3: Self-Validating Experimental Protocols
Protocol A: High-E Standard Kinetic Resolution of 3-buten-2-ol
Objective: Isolate (S)-3-buten-2-ol and (R)-3-buten-2-yl acetate with >99% ee.
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 10 mmol of racemic 3-buten-2-ol in 20 mL of anhydrous
-hexane. -
Acyl Donor Addition: Add 15 mmol (1.5 eq) of vinyl acetate. Causality Note: The excess drives the equilibrium forward, while
-hexane preserves the enzyme's hydration shell. -
Initiation: Add 100 mg (10% w/w) of immobilized Burkholderia cepacia lipase (BCL). Stir magnetically at 150 rpm at 30°C.
-
Validation Checkpoint: At
hours, withdraw a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column). -
Self-Validation Math: Calculate the conversion (
) and enantiomeric excess of the substrate ( ). The system is validated if the calculated -value is > 100, using the formula: -
Termination: Stop the reaction at exactly 50% conversion by filtering off the immobilized enzyme. Separate the unreacted (S)-alcohol and the (R)-acetate via silica gel flash chromatography.
Protocol B: Dynamic Kinetic Resolution (DKR) for >50% Yield
Objective: Convert racemic 3-buten-2-ol entirely to (R)-3-buten-2-yl acetate.
-
Atmospheric Control: Purge a Schlenk flask with Argon for 15 minutes. Causality Note: The Ruthenium catalyst is sensitive to oxidation; strict anaerobic conditions are required.
-
Reagent Mixing: Add 5 mmol of racemic 3-buten-2-ol, 15 mmol of
-chlorophenyl acetate, and 20 mL of anhydrous dichloromethane. -
Catalyst Loading: Add 4 mol% of (p-cymene)-ruthenium(II) hydride (racemization catalyst) and 50 mg of immobilized Pseudomonas cepacia lipase (PCL).
-
Reaction: Stir at room temperature (25°C) for 24-36 hours.
-
Validation Checkpoint: Monitor via Chiral GC. The reaction is self-validating if the conversion exceeds 55% while maintaining an
> 98%. If drops below 95%, background chemical acylation is occurring; lower the temperature to 20°C. -
Workup: Filter the catalysts, wash with saturated
, dry over , and concentrate under reduced pressure to yield the enantiopure (R)-acetate.
Part 4: Mechanistic Visualization
Dynamic Kinetic Resolution (DKR) pathway combining Ru-catalyzed racemization and Lipase acylation.
Part 5: References
-
Enzymatic synthesis of enantiopure alcohols: current state and perspectives Source: Royal Society of Chemistry (rsc.org) URL:[Link]
-
Highly Efficient Kinetic Resolution of Allylic Alcohols with Terminal Double Bond Source: ResearchGate (researchgate.net) URL:[Link]
-
Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts Source: Organic Chemistry Portal (organic-chemistry.org) URL:[Link]
-
Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification Source: ResearchGate (researchgate.net) URL:[Link]
-
Biocatalytic asymmetric synthesis of secondary allylic alcohols using Burkholderia cepacia lipase immobilized on multiwalled carbon nanotubes Source: National Institutes of Health (nih.gov) URL:[Link]
-
Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism Source: Journal of the American Chemical Society (acs.org) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 4. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic asymmetric synthesis of secondary allylic alcohols using Burkholderia cepacia lipase immobilized on multiwalled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing volatility loss of (2R)-but-3-en-2-ol during evaporation
Technical Support Center: (2R)-but-3-en-2-ol Volatility Management
Welcome to the Technical Support Center for handling highly volatile chiral allylic alcohols. This guide is specifically engineered for researchers, chemists, and drug development professionals experiencing product loss during the isolation and concentration of this compound.
Mechanistic Overview: The Causality of Volatility Loss
This compound (also known as methyl vinyl carbinol) is notoriously difficult to isolate in high yields after extraction or synthesis. The primary mechanisms of loss are co-evaporation and vacuum-induced vaporization .
With a boiling point of 96–98 °C at atmospheric pressure[1], it sits dangerously close to common extraction solvents like ethyl acetate (77 °C) and hexane (68 °C). More critically, its vapor pressure is approximately 24.4 mmHg (~32.5 mbar) at 25 °C[2].
During standard rotary evaporation, a vacuum is applied to lower the boiling point of the solvent, while rotation increases the surface area to accelerate evaporation[3]. However, if the system pressure drops near or below 32.5 mbar at room temperature, the this compound will transition from the liquid phase to the vapor phase. Because its molecular weight is low (72.11 g/mol ), the vapor easily bypasses standard condenser coils and is lost to the vacuum pump or cold trap.
Quantitative Physical Data
Understanding the physical parameters is the first step in designing a loss-prevention workflow.
| Property | Value | Mechanistic Impact on Evaporation |
| Molecular Weight | 72.11 g/mol [2] | Low mass leads to high vapor mobility; easily swept away by solvent vapor streams. |
| Boiling Point (760 mmHg) | 96 - 98 °C[1] | Prohibits the use of mid-boiling solvents (e.g., EtOAc, DCM) without fractional distillation. |
| Vapor Pressure (25 °C) | 24.4 mmHg (~32.5 mbar)[2] | Critical threshold: Vacuum levels below 40 mbar at room temp will actively boil the product. |
| Density (25 °C) | 0.832 g/mL[1] | Used for self-validating yield calculations prior to NMR analysis. |
Evaporation Workflow & Decision Matrix
Workflow for minimizing volatility loss of this compound during solvent removal.
Troubleshooting Guides & Self-Validating Protocols
Issue A: Massive Product Loss During Rotary Evaporation
Root Cause: The vacuum pressure was set too low relative to the water bath temperature, causing the product to boil alongside the solvent. Standard rotary evaporators increase surface area and apply heat, which accelerates the loss of volatile compounds if not strictly regulated[4]. Solution: Implement a controlled-pressure evaporation protocol using highly volatile extraction solvents.
Protocol 1: Precision Rotary Evaporation (Self-Validating)
-
Solvent Exchange/Selection: Ensure the product is in a highly volatile solvent (e.g., diethyl ether, BP 34.6 °C, or pentane, BP 36.1 °C). Do not use dichloromethane (DCM) or ethyl acetate.
-
Thermal Regulation: Set the rotary evaporator water bath to 15 °C to 20 °C (do not apply active heating).
-
Condenser Chilling: Circulate cooling fluid at -10 °C minimum, or use a dry ice/acetone cold finger (-78 °C).
-
Vacuum Control (The Critical Step): Turn on the rotation. Gradually lower the pressure to 300 mbar . At this pressure, pentane and ether will begin to evaporate. Do not drop the pressure below 100 mbar.
-
Self-Validation Check:
-
Mass Balance: Weigh the receiving flask before and after evaporation. If the recovered solvent mass exceeds the theoretical mass of the solvent added, product breakthrough has occurred.
-
Spectroscopic Check: Take a 0.1 mL aliquot of the distilled solvent in the receiving flask and run a quick 1H-NMR. If you observe multiplet peaks between 5.0–6.0 ppm (characteristic of the vinyl protons of 3-buten-2-ol), your vacuum is too strong. Adjust pressure upwards immediately.
-
Issue B: Inability to Separate Product from Mid-Boiling Solvents
Root Cause: If the reaction requires solvents like THF (BP 66 °C) or EtOAc (BP 77 °C), the boiling points are too close to this compound (96–98 °C)[1]. Rotary evaporation will inevitably cause co-evaporation due to the formation of azeotropes or overlapping vapor pressure curves. Solution: Abandon rotary evaporation in favor of fractional distillation.
Protocol 2: Fractional Distillation via Vigreux Column
-
Setup: Equip a round-bottom flask with a 15–20 cm Vigreux column to provide theoretical plates for separation. Attach a short-path distillation head and an ice-cooled receiving flask.
-
Atmospheric Operation: Do not apply vacuum. Perform the distillation at atmospheric pressure (760 mmHg).
-
Heating: Submerge the flask in an oil bath set to ~15 °C above the boiling point of the solvent.
-
Collection: Monitor the vapor temperature at the distillation head. Collect the solvent fraction. Once the head temperature begins to drop or stabilize, remove the heat. The pure this compound remains in the distillation pot.
-
Self-Validation Check: Measure the refractive index of the pot residue. Pure 3-buten-2-ol has a refractive index of approximately 1.412 to 1.415 at 20 °C[1][2]. A match confirms solvent removal without product loss.
Frequently Asked Questions (FAQs)
Q: Can I use a standard rotary evaporator setup with tap water cooling? A: No. Tap water typically runs at 15–20 °C. To efficiently trap a compound with a vapor pressure of 24.4 mmHg at 25 °C[2], the condenser must be significantly colder than the vapor to force condensation. A delta-T of at least 40 °C is recommended[4], necessitating a chiller set to -10 °C or lower.
Q: Why does my product disappear when I leave it on the high-vacuum line (Schlenk line) to "dry" overnight? A: High-vacuum lines typically operate below 1 mbar (often < 0.1 mbar). At these pressures, the boiling point of this compound drops well below room temperature. Leaving it on a high-vacuum line will completely vaporize the liquid product. To remove residual trace water, use chemical desiccants (e.g., anhydrous MgSO4 or molecular sieves) instead of vacuum drying.
Q: How should I store the isolated this compound to prevent evaporative loss over time? A: Store the compound in a tightly sealed, septum-capped vial. Flush the headspace with inert gas (argon or nitrogen) and store it in an explosion-proof refrigerator (2–8 °C) or freezer (-20 °C). Lowering the temperature drastically reduces its vapor pressure, minimizing loss each time the vial is opened.
References
- "3-buten-2-ol methyl vinyl carbinol - The Good Scents Company", The Good Scents Company.
- "3-Buten-2-ol | CAS#:598-32-3 | Chemsrc", Chemsrc.
- "3-BUTEN-2-OL CAS#: 598-32-3 - ChemicalBook", ChemicalBook.
- "Chapter 4: Solvent Recovery/Purging (Rotary Evaporation & Vacuum Purgi - BVV", BVV.
- "Rotary Evaporation: Solvent Removal Techniques - Torontech", Torontech.
Sources
Technical Support Center: Optimization of (2R)-but-3-en-2-ol Production via Lipase Hydrolysis
Status: Active Agent: Senior Application Scientist Topic: Enzymatic Kinetic Resolution of rac-3-buten-2-yl esters Target Product: (2R)-but-3-en-2-ol (CAS: 3345-37-7)
Core Concept & Feasibility Analysis
Q: What is the theoretical maximum yield I can expect from this hydrolysis? A: In a standard Kinetic Resolution (KR) via hydrolysis, the theoretical maximum yield of the (2R)-alcohol is 50% relative to the racemic starting material.
The lipase (typically CALB) selectively hydrolyzes the (R)-ester to the (R)-alcohol, leaving the (S)-ester intact.
-
Target: this compound
-
Byproduct: (2S)-but-3-en-2-yl acetate (can be recovered and racemized chemically).
Note: If you strictly require yields >50% from a single pass, you must switch from hydrolysis to Dynamic Kinetic Resolution (DKR). DKR typically involves acylation (not hydrolysis) coupled with a metal catalyst (e.g., Ruthenium) to continuously racemize the substrate. This guide focuses strictly on the hydrolysis workflow as requested.
Experimental Setup & Enzyme Selection
Q: Which lipase is best for this compound production? A: Candida antarctica Lipase B (CALB) is the industry standard for secondary alcohols.
-
Recommended Form: Immobilized (e.g., Novozym 435 or immobeads).
-
Why? CALB follows Kazlauskas’ rule, predicting high selectivity for the (R)-enantiomer of secondary alcohols. Immobilization simplifies downstream processing (filtration) and allows enzyme recycling.
Q: Should I use the acetate or butyrate ester as the starting material? A: While rac-3-buten-2-yl acetate is cheaper, 3-buten-2-yl butyrate is often superior for process optimization.
-
Reasoning: The butyrate ester is more hydrophobic (better interface activation for lipase) and has a significantly higher boiling point than the acetate. This makes the final separation of the product alcohol (bp ~97°C) from the unreacted ester much easier during fractional distillation.
Q: How do I manage pH control? (CRITICAL) A: Hydrolysis releases acid (acetic or butyric), which rapidly drops the pH. Lipases deactivate below pH 6.0.
-
Method A (Small Scale): High molarity buffer (0.1M - 0.5M Phosphate, pH 7.5).
-
Method B (Scale Up): pH-Stat system. Use an autotitrator to add 1M NaOH continuously, maintaining pH at 7.2. This also allows you to monitor conversion in real-time (NaOH consumption = % conversion).
Workflow Visualization
The following diagram outlines the optimized kinetic resolution workflow.
Caption: Workflow for the kinetic resolution of rac-3-buten-2-yl butyrate using CALB.
Troubleshooting & Optimization Guide
Issue: Low Enantiomeric Excess (ee < 95%)
Diagnosis: The reaction likely proceeded beyond 50% conversion.[1] Mechanism: As the (R)-enantiomer is depleted, the enzyme begins slowly hydrolyzing the (S)-enantiomer (the "wrong" substrate), contaminating the product. Solution:
-
Stop Early: Terminate the reaction at 40-45% conversion . It is better to sacrifice yield for optical purity.
-
Decrease Temperature: Lowering T (e.g., to 4°C or 20°C) increases the E-value (enantioselectivity), though it slows the rate.
Issue: Reaction Stalls (< 10% Conversion)
Diagnosis: Enzyme inactivation or Product Inhibition. Solution:
-
Check pH: If using a buffer, verify it hasn't been overwhelmed by the acid produced.
-
Solvent System: If the substrate is insoluble in water, the enzyme might be aggregated. Add a co-solvent (10-20% Acetone or THF) or use a biphasic system (Buffer + MTBE).
-
Water Activity: Ensure the enzyme preparation isn't too dry.
Issue: Low Isolated Yield (despite good conversion)
Diagnosis: Volatility of this compound. Mechanism: The product has a low molecular weight and significant volatility. It is often lost during solvent removal (Rotavap). Solution:
-
Extraction Solvent: Use a solvent with a very low boiling point (e.g., Pentane, bp 36°C) so you don't strip the product during concentration.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction to drive the water-soluble alcohol into the organic phase.
Standard Operating Procedure (SOP)
Protocol: Hydrolysis of rac-3-buten-2-yl butyrate
| Parameter | Specification |
| Substrate | rac-3-buten-2-yl butyrate (100 mM) |
| Enzyme | Novozym 435 (CALB) - 10-20 mg/mmol substrate |
| Medium | Phosphate Buffer (0.1 M, pH 7.2) |
| Temperature | 30°C |
| Agitation | Orbital Shaker (200 rpm) or Overhead Stirrer |
| Monitoring | Chiral GC (Cyclodextrin column) |
Step-by-Step:
-
Preparation: Suspend rac-3-buten-2-yl butyrate (1.42 g, 10 mmol) in 100 mL of Phosphate Buffer (0.1 M, pH 7.2).
-
Initiation: Add 200 mg Novozym 435 beads.
-
Incubation: Shake at 30°C.
-
pH Maintenance: Crucial Step. Monitor pH every 30 mins. Adjust with 1M NaOH or use an autotitrator to keep pH > 7.0.
-
Termination: When conversion reaches 45% (approx 4-6 hours, verify by GC), filter off the enzyme beads.
-
Extraction: Saturate the filtrate with NaCl. Extract 3x with Pentane or Diethyl Ether.
-
Purification: Dry organic layer over MgSO₄. Carefully concentrate under reduced pressure (do not apply high vacuum or heat). Purify via fractional distillation or column chromatography (Pentane/Ether gradient).
Decision Tree for Troubleshooting
Caption: Diagnostic logic for common failures in lipase-mediated hydrolysis.
References
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched allylic alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393.
-
Anderson, E. M., et al. (1998). Kinetic resolution of secondary alcohols using Candida antarctica lipase B. Biocatalysis and Biotransformation, 16(3), 181-204.
-
Pamies, O., & Bäckvall, J. E. (2003). Combination of enzymes and metal catalysts.[2] A powerful approach in asymmetric catalysis. Chemical Reviews, 103(8), 3247-3262.
-
Novozymes. (2021).[3] Novozym 435 Application Guide. (General Product Page)
Sources
solving catalyst poisoning by free hydroxyl in metathesis
Technical Support Center: Olefin Metathesis & Catalyst Compatibility Topic: Troubleshooting Catalyst Poisoning by Free Hydroxyl Groups
Introduction: The "Hydroxyl Paradox" in Metathesis
User Query: "I am attempting a Ring-Closing Metathesis (RCM) on a substrate containing a free secondary alcohol. The reaction stalls at 40% conversion, or I observe significant double-bond migration (isomerization). I am using Grubbs II. Is the hydroxyl group poisoning the catalyst?"
Scientist Response: Yes and no. Unlike early molybdenum (Schrock) catalysts, Ruthenium-based Grubbs catalysts are technically "tolerant" of alcohols and water. However, free hydroxyls (–OH) present two distinct failure modes that mimic poisoning:
-
Non-Productive Chelation (Stalling): The oxygen atom coordinates to the Ruthenium center, forming a thermodynamically stable but catalytically inactive 5- or 6-membered chelate. This halts the catalytic cycle.
-
Hydride-Induced Isomerization (Side Reactions): The –OH group facilitates the decomposition of the Ruthenium methylidene into Ruthenium hydride (Ru-H) species. These hydrides catalyze the migration of the double bond, ruining the regioselectivity.
This guide details how to diagnose which failure mode is occurring and provides field-proven protocols to resolve them without protecting group manipulation.
Part 1: Diagnosis & Mechanism
Q: How do I distinguish between Chelation and Isomerization?
| Symptom | Diagnosis | Underlying Mechanism |
| Reaction Stalls | Conversion stops (e.g., at 40-50%) despite adding more catalyst. No new spots on TLC. | Non-Productive Chelation: The catalyst is trapped in an inactive "resting state" by the substrate's oxygen. |
| Wrong Product | Product mass is correct, but NMR shows shifted alkene peaks (e.g., terminal becomes internal). | Isomerization: The catalyst has decomposed into a Ru-Hydride, which is isomerizing your product.[1][2] |
| Black Precipitate | Rapid color change from green/brown to black; zero conversion. | Total Decomposition: Likely caused by high heat or basic impurities (e.g., alkoxides) in the substrate. |
Visualizing the Failure Modes
The following diagram illustrates how a free hydroxyl group diverts the active catalyst into inactive or destructive pathways.
Figure 1: Mechanistic divergence caused by free hydroxyl groups. The red path represents stalling via chelation; the yellow path represents active destruction of product regiochemistry.
Part 2: Solving "The Stall" (Non-Productive Chelation)
Issue: The reaction initiates but stops prematurely. This is common when the hydroxyl group is in close proximity to the alkene (allylic or homoallylic), allowing it to "bite" the Ruthenium center.
The Fix: The Fürstner Ti(OiPr)₄ Protocol Professor Alois Fürstner developed a method using Titanium(IV) isopropoxide to "mask" the hydroxyl group in situ. The Titanium binds avidly to the free alcohol, preventing it from coordinating to the Ruthenium.
Protocol 1: In-Situ Titanium Protection
Applicability: RCM of allylic/homoallylic alcohols where protection/deprotection steps are undesirable.
-
Preparation: Dissolve the substrate in anhydrous Dichloromethane (DCM) or Toluene (0.05 M to 0.1 M).
-
Additive: Add 0.3 to 1.0 equivalents of Titanium(IV) isopropoxide [Ti(OiPr)₄].[3]
-
Note: For substrates with multiple Lewis-basic sites (esters/amides), use up to 1.0 eq. For simple alcohols, 0.3 eq is often sufficient.
-
-
Equilibration: Stir at room temperature for 30–60 minutes. This allows the formation of the Titanium-alkoxide species.
-
Catalysis: Add the Grubbs catalyst (Gen II or Hoveyda-Grubbs II) and reflux if necessary.
-
Workup (Critical): The reaction will contain Titanium salts. Quench with dilute HCl or a saturated Rochelle's salt (Potassium Sodium Tartrate) solution and stir vigorously until the biphasic layers are clear (1–2 hours) to remove Titanium residues.
Why this works: Ti(OiPr)₄ acts as a "decoy" Lewis acid. It binds the oxygen lone pairs more strongly than the Ruthenium does, effectively rendering the hydroxyl group "invisible" to the metathesis catalyst without requiring a formal synthetic protection step.
Part 3: Solving "The Shift" (Isomerization)
Issue: The reaction works, but the double bond moves. For example, a terminal alkene RCM product isomerizes into an internal alkene (methyl ketone tautomer). This is driven by Ruthenium Hydrides formed by catalyst decomposition.[4]
The Fix: Hydride Scavengers (Benzoquinones) To stop isomerization, you must continuously remove or oxidize the Ru-Hydride species as they form.
Protocol 2: The Benzoquinone Additive Method
Applicability: Preventing isomerization in long-chain substrates or allylic ethers/alcohols.[2]
-
Additive: Add 10–20 mol% of 1,4-Benzoquinone to the reaction mixture before adding the catalyst.
-
Alternative: 2,6-dichloro-1,4-benzoquinone is often more effective for stubborn cases.
-
Alternative: Acetic acid (10 mol%) can also be used, but quinones are generally superior for Grubbs II systems.
-
-
Catalyst: Add Grubbs II or Hoveyda-Grubbs II.
-
Reaction: Run at the lowest temperature possible (reflux exacerbates hydride formation).
-
Mechanism: Benzoquinone acts as an oxidant, reacting with the transient Ru-Hydride species to form a stable hydroquinone complex, effectively removing the "isomerization catalyst" from the pool.
Data Comparison: Effect of Additives on Isomerization Table 1: Suppression of isomerization in the RCM of diallyl ether derivatives.
| Additive (10 mol%) | Conversion (%) | Isomerization (%) | Yield of Desired Product |
| None | 98% | 45% | 53% |
| Acetic Acid | 95% | 5% | 90% |
| 1,4-Benzoquinone | 96% | <1% | 95% |
| Ti(OiPr)₄ | 90% | 15% | 75% |
Note: Ti(OiPr)₄ helps with conversion (stalling) but is less effective than quinones at stopping isomerization.
Part 4: Decision Tree & Workflow
Use this logic flow to select the correct protocol for your specific problem.
Figure 2: Troubleshooting workflow for hydroxyl-containing metathesis substrates.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Schrock catalysts (Molybdenum/Tungsten) for these substrates? A: Generally, no . Schrock catalysts are extremely oxophilic and intolerant of protic sources. They will decompose instantly upon contact with free alcohols. If you must use a Schrock catalyst (e.g., for specific stereoselectivity), you must protect the alcohol as a silyl ether or ester.
Q: Will Ti(OiPr)₄ affect the stereoselectivity (E/Z ratio) of the product? A: Usually, it does not significantly alter the inherent selectivity of the catalyst. However, by preventing chelation, it often restores the "natural" selectivity of the catalyst which might otherwise be distorted by the substrate's steric bulk in a chelated state.
Q: I am using Hoveyda-Grubbs II. Do I still need Benzoquinone? A: Yes. While Hoveyda-Grubbs II is more thermally stable than Grubbs II, it is actually more prone to releasing the active species that forms hydrides over long reaction times. Benzoquinone is highly recommended for Hoveyda-Grubbs II reactions involving migration-prone substrates (e.g., allylic ethers).
References
-
Fürstner, A., & Langemann, K. (1997). Macrocycles by Ring-Closing Metathesis. Synthesis of Humulene and Related 11-Membered Rings. The Journal of Organic Chemistry. Link (Establishes the Ti(OiPr)4 protocol).
-
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[2] Link (Establishes the Benzoquinone protocol).
-
Werner, H., & Wolf, J. (2010). The Reaction of Grubbs-Type Catalysts with Alcohols and Phenols. Organometallics. Link (Mechanistic insight into hydride formation).
-
Moise, J., Arseniyadis, S., & Cossy, J. (2013). Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. Organic & Biomolecular Chemistry. Link (Discusses additives and mechanisms).
Sources
purification of (2R)-but-3-en-2-ol from reaction mixtures
Technical Support Center: Purification of (2R)-But-3-en-2-ol
Introduction: The "Volatility vs. Purity" Paradox
Compound Profile:
-
Name: this compound (also: (R)-Methyl Vinyl Carbinol)
-
Boiling Point: 96–97 °C (at 760 mmHg)
-
Key Risks: Volatility, Azeotrope formation (with water), Acid-catalyzed Racemization, Polymerization.
Welcome to the Technical Support Center. This guide addresses the specific challenges of purifying this compound. Unlike standard alcohols, this allylic alcohol presents a dual challenge: it is volatile enough to be lost during solvent removal, yet sensitive enough to racemize or rearrange if treated with standard acidic workups.
Module 1: Thermal Separation & Volatility Management
Q: I am losing significant product yield during solvent removal (rotary evaporation). How do I prevent this?
A: This is the most common failure mode. This compound has a boiling point (97 °C) relatively close to common extraction solvents like Ethanol or Water, and it forms azeotropes.
The Solution: The "Salting Out" & Entrainer Protocol Do not rely on simple evaporation if your product is in an aqueous or semi-aqueous mixture (common after enzymatic resolution).
-
Saturation (Salting Out): Before extraction, saturate the aqueous phase with NaCl or K₂CO₃. This pushes the organic alcohol out of the water layer (the "salting out" effect), increasing extraction efficiency into the organic solvent (e.g., Diethyl Ether or MTBE).
-
Solvent Choice: Use Pentane or Diethyl Ether for extraction. Their boiling points (36°C and 35°C) are sufficiently distinct from the product (97°C) to allow removal without co-distilling the product.
-
Vigreux Column Evaporation: Do not use a standard rotary evaporator for the final concentration. Instead, use a short-path distillation setup with a Vigreux column at atmospheric pressure to distill off the solvent. The column provides the necessary theoretical plates to separate the solvent from the product, which a rotavap "bump trap" cannot do.
Q: My product contains water even after drying with MgSO₄. Why?
A: this compound is hygroscopic and forms a binary azeotrope with water. Standard drying agents like MgSO₄ can be insufficient if the water content is high.
Protocol: The Molecular Sieve Polish
-
Bulk Drying: Use anhydrous Na₂SO₄ (Sodium Sulfate) first.[1] It is less acidic than MgSO₄, reducing the risk of acid-catalyzed rearrangement.
-
Polishing: Transfer the decanted organic layer to a flask containing activated 3Å or 4Å Molecular Sieves and let stand for 12+ hours.
-
Filtration: Filter through a sintered glass frit (not paper, to avoid cellulose fibers/moisture) before final distillation.
Module 2: Enantiomeric Integrity (The Chiral Challenge)
Q: My enantiomeric excess (ee%) dropped from >98% to 90% after purification. What happened?
A: You likely exposed the compound to acidic conditions. Allylic alcohols are prone to acid-catalyzed racemization via the formation of a symmetrical allylic carbocation intermediate.
The Mechanism of Failure: Under acidic conditions (even weak acids like silica gel protons), the hydroxyl group is protonated and leaves as water. This generates a resonance-stabilized cation that can be attacked from either face, leading to racemization.
Figure 1: Mechanism of acid-catalyzed racemization in allylic alcohols.
Corrective Protocol:
-
Avoid Acidic Washes: Never wash the organic layer with HCl or strong acids. Use saturated NH₄Cl (mildly acidic) only if necessary, but prefer brine.
-
Neutralize Silica Gel: If you must use column chromatography, pre-treat the silica gel with 1% Triethylamine (Et₃N) in the eluent (e.g., Pentane/Ether + 1% Et₃N). This neutralizes the acidic sites on the silica.
-
Base Wash: Wash glassware with a dilute base solution before distillation to remove acid residues.
Module 3: Impurity Profiling & Troubleshooting
Q: I see a peak at ~81°C in my distillation. Is this my product degrading?
A: No, that is likely Methyl Vinyl Ketone (MVK) , the starting material or an oxidation byproduct.
Purification Decision Matrix:
| Impurity Type | Characteristic | Removal Strategy |
| Methyl Vinyl Ketone (MVK) | BP: 81°C, Yellowish, Pungent | Fractional Distillation. The 16°C BP difference allows separation using a 10-20 cm Vigreux column. Collect the fraction at 96-97°C. |
| Water | Azeotrope | Azeotropic Distillation (using Pentane) or Molecular Sieves (3Å). |
| Enzyme (CAL-B) | Solid particulates | Filtration. Filter through Celite pad before extraction to prevent emulsion formation. |
| (S)-Enantiomer | Chiral Impurity | Kinetic Resolution. Re-subject to enzymatic acetylation (CAL-B + Vinyl Acetate). The (R)-alcohol reacts faster, leaving the (S)-alcohol. If you want the (R), use hydrolysis of the acetate ester. |
Module 4: Workflow Visualization
The following diagram outlines the decision process for purifying the crude reaction mixture (e.g., from a Grignard reaction or Enzymatic Resolution).
Figure 2: Integrated purification workflow for this compound.
References
-
Enzymatic Kinetic Resolution
- Title: Lipase-catalyzed kinetic resolution of 3-buten-2-ol.
- Source:Journal of Organic Chemistry.
- Context: Describes the use of Candida antarctica Lipase B (CAL-B) for high enantioselectivity.
-
URL:[Link]
-
Acid-Catalyzed Racemization Mechanism
-
Azeotropic Data & Physical Properties
- Title: Vapor-Liquid Equilibrium D
- Source:NIST Chemistry WebBook.
- Context: Provides boiling point and azeotropic d
-
URL:[Link]
-
Determination of Absolute Configuration
- Title: Determination of Absolute Configuration of Secondary Alcohols using Mosher Esters.
- Source:Journal of Organic Chemistry.
- Context: Standard protocol for verifying the (2R)
-
URL:[Link]
Sources
overcoming low conversion rates in 3-buten-2-ol acylation
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of 3-buten-2-ol. As a secondary allylic alcohol, this substrate presents unique challenges, including steric hindrance and the potential for side reactions, which can often lead to frustratingly low conversion rates. This document provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Catalyst and Reaction Mechanism Issues
Q1: My standard acylation using acetic anhydride and a base like pyridine or triethylamine is sluggish and gives low yields. What's going wrong?
A: This is a common issue. 3-Buten-2-ol is a secondary alcohol, which is sterically more demanding than a primary alcohol. Standard, non-nucleophilic bases like pyridine or triethylamine are often not sufficient to activate the acylating agent effectively for a moderately hindered alcohol. The primary issue is the slow rate of reaction, which can be outcompeted by side reactions or simply fail to reach completion in a reasonable timeframe.
To overcome this, a nucleophilic catalyst is required. The most common and effective choice is 4-(Dimethylamino)pyridine (DMAP) . DMAP functions by first reacting with the acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself, readily transferring the acetyl group to the hydroxyl of 3-buten-2-ol.[1]
Causality Chain: Standard Base (e.g., Pyridine) -> Weak activation of Ac₂O -> Slow acylation of secondary -OH -> Low Conversion Nucleophilic Catalyst (DMAP) -> Formation of highly reactive N-acylpyridinium ion -> Rapid acylation of secondary -OH -> High Conversion
Q2: I'm performing an enzymatic kinetic resolution using a lipase (e.g., Novozym 435) to get an enantiomerically enriched product, but the reaction stops at around 50% conversion. Is the enzyme inactive?
A: It is highly unlikely that the enzyme is inactive; rather, it is performing its function perfectly. A kinetic resolution (KR) is designed to selectively acylate only one enantiomer of a racemic mixture. Therefore, the maximum theoretical yield for the acylated product is 50%, with the other 50% remaining as the unreacted, enantiopure alcohol.[2][3]
If your goal is to achieve a yield greater than 50% for a single enantiomeric product, you must implement a Dynamic Kinetic Resolution (DKR) . A DKR combines the enantioselective enzymatic acylation with an in-situ racemization of the starting alcohol.[2][4] This is typically achieved by adding a racemization catalyst, often a ruthenium complex, to the reaction mixture.[2][5] As the "fast-reacting" enantiomer is consumed by the enzyme, the racemization catalyst converts the "slow-reacting" enantiomer into the fast one, allowing the reaction to proceed to a theoretical 100% conversion to a single enantiomer of the product ester.[3][4]
Workflow Distinction:
-
Kinetic Resolution (KR): Racemic Alcohol + Lipase -> 50% Acylated Product (R-ester) + 50% Unreacted Alcohol (S-alcohol)
-
Dynamic Kinetic Resolution (DKR): Racemic Alcohol + Lipase + Racemization Catalyst -> >95% Acylated Product (R-ester)
Q3: My DKR reaction is still not reaching full conversion, or it's creating byproducts. What could be the issue?
A: Compatibility between the enzymatic acylation and the metal-catalyzed racemization is critical and often a source of failure in DKR.[4][6]
-
Catalyst Incompatibility: The most common issue is the incompatibility of the racemization catalyst with the acylating agent. For instance, many ruthenium catalysts are deactivated by acetic anhydride through the formation of stable ruthenium-acetate complexes, which halts the racemization.[4][6] The solution is to switch to a more compatible acylating agent, such as an acyl carbonate (e.g., acetyl isopropyl carbonate) or an enol ester (e.g., isopropenyl acetate), which are less prone to deactivating the metal catalyst.[5][6]
-
Solvent Choice: The optimal solvent for enzymatic activity may not be the best for the racemization catalyst, and vice-versa. Nonpolar solvents like toluene or hexane generally give the best results for both processes in a DKR of secondary alcohols.[2]
-
Byproduct Formation: Some ruthenium catalysts can have low levels of oxidase activity, leading to the formation of ketone byproducts from the alcohol starting material.[2] If you observe ketone formation, you may need to screen different ruthenium complexes or adjust reaction conditions (e.g., temperature, atmosphere).
Category 2: Reagents and Conditions
Q4: How does my choice of acylating agent affect conversion rates outside of enzymatic reactions?
A: The reactivity of the acylating agent is a critical parameter. For a secondary alcohol like 3-buten-2-ol, a more reactive agent is often needed to achieve high conversion, especially if a strong nucleophilic catalyst like DMAP is not used.
| Acylating Agent | General Reactivity | Common Catalyst/Conditions | Key Considerations |
| Acyl Halide (e.g., Acetyl Chloride) | Very High | Pyridine, Et₃N | Highly reactive, but generates corrosive HCl byproduct. Can lead to side reactions if not controlled.[7] |
| Acid Anhydride (e.g., Acetic Anhydride) | High | DMAP, Sc(OTf)₃ | The standard choice for many applications. Less reactive than acyl chlorides but easier to handle.[1][8] |
| Enol Ester (e.g., Isopropenyl Acetate) | Moderate | Lipases, Metal Catalysts | Favorable for enzymatic reactions as the byproduct (acetone) is volatile and does not shift equilibrium.[9][10] |
| Carboxylic Acid (e.g., Acetic Acid) | Low | Strong Acid (H₂SO₄), DCC | This is an equilibrium-limited Fischer esterification. Requires forcing conditions or water removal.[11] |
Q5: Can the reaction stall due to equilibrium, and if so, how can I drive it to completion?
A: Yes, especially in Fischer esterifications using a carboxylic acid.[11] However, when using highly reactive acylating agents like anhydrides or acyl chlorides, the reaction is essentially irreversible. If the reaction stalls under these conditions, the cause is more likely to be catalyst deactivation, insufficient catalyst loading, or suboptimal temperature.
To drive equilibrium-limited reactions:
-
Use an Excess of a Reagent: Using an excess of either the alcohol or the acylating agent can shift the equilibrium towards the products.[9]
-
Remove Byproducts: In Fischer esterification, removing water with a Dean-Stark trap is a classic method. When using enol esters, the enol byproduct tautomerizes to a ketone or aldehyde, which effectively removes it from the equilibrium and drives the reaction forward.[9]
Category 3: Side Reactions and Byproducts
Q6: I'm seeing multiple products on my TLC/GC-MS analysis. What are the likely side reactions with 3-buten-2-ol?
A: The allylic nature of 3-buten-2-ol makes it susceptible to several side reactions, particularly under acidic or metal-catalyzed conditions.
-
Allylic Rearrangement (SN2'): The most common side reaction. Under certain conditions, especially with transition metal catalysts like palladium, the nucleophile (the acylating agent or another species) can attack the terminal carbon of the double bond, leading to a rearranged ester product (crotyl acetate).[12]
-
Elimination/Dehydration: Strong acids and high temperatures can cause the elimination of water to form 1,3-butadiene.
-
Polymerization: The vinyl group is susceptible to polymerization, especially under harsh acidic conditions or in the presence of radical initiators. This often manifests as a dark, tar-like substance in the reaction flask.[13][14]
-
Etherification: If the reaction is run at high concentrations or for extended times, the alcohol can react with another alcohol molecule (or the product ester in a transesterification) to form an ether.
Visualized Mechanisms and Workflows
// Branch 1: Standard Acylation path_standard [label="High Yield Ester"]; check_catalyst [label="Are you using a\nnucleophilic catalyst\n(e.g., DMAP)?", shape=diamond, style=filled]; use_dmap [label="Action: Add DMAP (1-10 mol%).\nMonitor reaction by TLC/GC.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Still low conversion?\nCheck reagent purity & solvent dryness.", shape=diamond, style=filled]; purify [label="Action: Purify reagents.\nUse anhydrous solvent.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; success1 [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Branch 2: Enantioselective Acylation path_enantio [label="Enantiopure Product"]; check_yield [label="Is conversion ~50%?", shape=diamond, style=filled]; kr_ok [label="This is expected for\nKinetic Resolution (KR).\nIsolate unreacted alcohol.", shape=box]; need_dkr [label="Need >50% Yield?\nImplement Dynamic\nKinetic Resolution (DKR).", shape=diamond, style=filled]; dkr_protocol [label="Action: Add racemization catalyst\n(e.g., Ru complex) and switch to\ncompatible acyl donor (e.g., isopropenyl acetate).", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; success2 [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> check_catalyst [label="Standard Acylation"]; q1 -> check_yield [label="Enantioselective\nAcylation"];
check_catalyst -> use_dmap [label="No"]; check_catalyst -> check_reagents [label="Yes"]; use_dmap -> check_reagents; check_reagents -> purify [label="No"]; purify -> success1; check_reagents -> success1 [label="Yes"];
check_yield -> kr_ok [label="Yes"]; check_yield -> need_dkr [label="No"]; need_dkr -> dkr_protocol [label="Yes"]; dkr_protocol -> success2; } enddot Caption: Troubleshooting workflow for low conversion rates.
Validated Experimental Protocols
Protocol 1: High-Yield DMAP-Catalyzed Acylation
This protocol is designed for the straightforward, high-conversion synthesis of 3-buten-2-yl acetate.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-buten-2-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq). Cool the solution to 0 °C in an ice bath.
-
Acylation: Add acetic anhydride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Dynamic Kinetic Resolution (DKR) using Novozym 435
This protocol is adapted from established methods for the DKR of secondary alcohols to yield an enantiomerically pure ester.[2][5]
-
Preparation: To a dry vial, add the racemic 3-buten-2-ol (1.0 eq), a suitable ruthenium racemization catalyst (e.g., Shvo's catalyst, 1-2 mol%), and immobilized lipase (Novozym 435, 10-20 mg/mmol of alcohol).
-
Solvent and Acyl Donor: Add an anhydrous, nonpolar solvent (e.g., toluene, to 0.2 M). Add the acyl donor, isopropenyl acetate (2.0 - 3.0 eq).
-
Reaction: Seal the vial and place it on a shaker or stirrer at a constant temperature (typically 40-60 °C).
-
Monitoring: Monitor the reaction for both conversion and enantiomeric excess (ee) of the product ester and remaining starting material using chiral GC or HPLC. The reaction may take 24-72 hours to reach >95% conversion.
-
Workup: Once the reaction is complete, filter off the immobilized enzyme and the solid racemization catalyst. The enzyme can often be washed and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the enantiomerically pure 3-buten-2-yl acetate.
References
- Vertex AI Search, based on "High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups - PMC".
- Vertex AI Search, based on "Heteroatom-Directed Acylation of Secondary Alcohols To Assign Absolute Configuration | Request PDF - ResearchG
- Vertex AI Search, based on "Reaction of a secondary allylic alcohol 2 a - ResearchG
- Vertex AI Search, based on "Allyl alcohol synthesis by allylic substitution - Organic Chemistry Portal".
- Vertex AI Search, based on "Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols - PMC".
- Vertex AI Search, based on "Deacylative allylation: allylic alkylation via retro-Claisen activ
-
Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J.-E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645–1650. [Link]
- Vertex AI Search, based on "Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols | ACS Organic & Inorganic Au".
-
Lee, S. Y., Murphy, J. M., Ukai, A., & Fu, G. C. (2012). Nonenzymatic dynamic kinetic resolution of secondary alcohols via enantioselective acylation: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(36), 15149–15153. [Link]
- Vertex AI Search, based on "Table 1 Influence of the Acylating Agent and of the Catalyst on the...
- Vertex AI Search, based on "Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)
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Hoben, C., & Bäckvall, J.-E. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 27(22), 7793. [Link]
- Vertex AI Search, based on "Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies - PMC".
- Vertex AI Search, based on "Dynamic kinetic resolution of sec‐alcohols by acylation performed in...
- Vertex AI Search, based on "Alkylation of amines with allylic alcohols and deep eutectic solvents as metal-free and green promoters - RSC Publishing".
- Vertex AI Search, based on "ChemInform Abstract: Palladium(II)-Catalyzed Carbonylation of 3-Buten-1-ols and 3-Butyn-1- ols: An Efficient Synthesis of γ-Butyrolactones.
- Vertex AI Search, based on "Acyl
- Vertex AI Search, based on "Troubleshooting low conversion rates in butene functionaliz
- Vertex AI Search, based on "TROUBLESHOOTING GUIDE FOR ENZYM
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- Vertex AI Search, based on "Acylation of Alcohols, Part 2: with Other Acyl
- Vertex AI Search, based on "Exploring the Synthesis Pathways of 3-Butyn-2-ol - NINGBO INNO PHARMCHEM CO.,LTD.".
- Vertex AI Search, based on "Acylation of Pyrrole and Investigation of Direct γ-Butyrolactone Reactions".
- Vertex AI Search, based on "Palladium(ii)-catalyzed γ-selective hydroarylation of alkenyl carbonyl compounds with arylboronic acids - PMC".
- Vertex AI Search, based on "3-Buten-2-ol - the NIST WebBook".
- Vertex AI Search, based on "Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances - MDPI".
- Vertex AI Search, based on "3-Buten-2-ol | C4H8O | CID 11716 - PubChem".
- Vertex AI Search, based on "Palladium/Norbornene Cooperative Catalysis Bifunctionalization: Acylation/Cyanation of Aryl Iodides by Cleaving C-CN Bond of Aryl Acyl Nitrile - PubMed".
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- Vertex AI Search, based on "Troubleshooting low conversion rates in thiophene acetyl
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- Vertex AI Search, based on "Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acyl
- Vertex AI Search, based on "Enzymatic acylation: assessing the greenness of different acyl donors - RSC Publishing".
- Vertex AI Search, based on "Enzymatic acylation of di- and trisaccharides with fatty acids: Choosing the appropriate enzyme, support and solvent | Request PDF - ResearchG
- Vertex AI Search, based on "A rapid and sensitive enzym
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- Vertex AI Search, based on "troubleshooting 2-oxo-3-butenal synthesis side reactions - Benchchem".
- Vertex AI Search, based on "Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes".
Sources
- 1. High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 9. researchgate.net [researchgate.net]
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- 12. organic-chemistry.org [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Flammability and Peroxide Formation in Allylic Alcohols
Welcome to the Process Safety & Troubleshooting Center. As researchers and drug development professionals, you frequently utilize allylic alcohols as versatile synthetic intermediates. However, these reagents present a severe dual-threat profile: high flammability and insidious peroxide formation.
This guide provides self-validating protocols and mechanistic insights to ensure your experimental workflows remain safe, reproducible, and analytically pure.
Section 1: Mechanistic Causality (The "Why")
Q: Why are allylic alcohols uniquely susceptible to peroxide formation compared to standard aliphatic alcohols? A: The susceptibility is governed by fundamental bond dissociation energies and structural resonance. In allylic alcohols (e.g., prop-2-en-1-ol), the carbon atom adjacent to the carbon-carbon double bond contains highly reactive α-hydrogens[1]. When exposed to ambient oxygen, UV light, or trace metal initiators, hydrogen abstraction occurs, generating an allylic radical.
Unlike standard aliphatic radicals, this allylic radical is highly stable due to resonance delocalization across the pi-system. This stabilized radical rapidly reacts with ambient diatomic oxygen to form a peroxy radical, which subsequently abstracts another hydrogen to form an allylic hydroperoxide[1]. Because these organic peroxides are significantly less volatile than the parent alcohol, they concentrate dangerously during evaporative processes like distillation or rotary evaporation, leading to severe shock-sensitive explosion hazards[1].
Logical pathway of resonance-stabilized autoxidation in allylic alcohols.
Q: How does the flammability profile of allylic alcohols complicate their handling? A: Allyl alcohol, the simplest representative of this class, is a highly flammable liquid with a flash point of approximately 21°C to 22°C[2][3]. It readily forms explosive mixtures with air at standard room temperature[2]. When combined with its tendency to form shock-sensitive peroxides, the thermal hazard is exponentially magnified. Heating a peroxide-laden allylic alcohol to its boiling point (96-98°C)[3] during distillation provides both the activation energy for peroxide detonation and the vapor concentration for a secondary solvent fire.
Section 2: Quantitative Safety Data
To properly assess risk before scaling up a reaction, consult the physicochemical properties of your specific allylic substrate. Allylic structures fall under Group B peroxide-forming chemicals, meaning they pose a severe hazard when concentrated[1].
Table 1: Physicochemical and Safety Metrics of Common Allylic Alcohols
| Compound Name | CAS Number | Flash Point | Boiling Point | Peroxide Hazard Class |
| Allyl Alcohol | 107-18-6 | 21°C (70°F)[2] | 96-98°C[3] | Group B (Concentration Hazard)[1] |
| 1-Octen-3-ol | 3391-86-4 | 68°C (154°F) | 174°C | Group B (Concentration Hazard) |
| Geraniol | 106-24-1 | 76°C (169°F) | 230°C | Group B (Concentration Hazard) |
Section 3: Diagnostic & Testing Protocols
Q: What is the most reliable method to test for peroxides before utilizing an allylic alcohol in a reaction? A: Never rely on visual inspection (e.g., looking for crystal formation), as liquid hydroperoxides are invisible and fully miscible in the parent alcohol. The standard self-validating protocol requires testing the solvent prior to any evaporative concentration or distillation[1].
Step-by-Step Methodology: KI Starch Peroxide Testing
Causality Note: The iodide ion (
-
Preparation: In a fume hood, prepare a fresh solution of 10% Potassium Iodide (KI) in glacial acetic acid.
-
Sampling: Extract 1 mL of the suspect allylic alcohol using a clean, metal-free glass pipette.
-
Reaction: Add the 1 mL of allylic alcohol to 1 mL of the KI/acetic acid solution in a clear glass vial.
-
Validation: Add 1-2 drops of 1% aqueous starch indicator solution.
-
Observation:
-
A rapid color change to deep blue/black indicates high peroxide concentrations (>20 ppm).
-
A faint yellow/brown indicates low levels.
-
No color change confirms the absence of peroxides.
-
Section 4: Quenching & Purification (Troubleshooting)
Q: I detected peroxides in my allyl alcohol stock (>20 ppm). How do I safely quench them without destroying the alcohol?
A: For laboratory-scale purification, washing the allylic alcohol with an aqueous reducing agent such as ferrous sulfate (
Step-by-Step Methodology: Ferrous Sulfate Quenching Protocol
-
Solution Preparation: Prepare a fresh aqueous solution containing 60g of
and 6 mL of concentrated sulfuric acid dissolved in 110 mL of deionized water. -
Extraction: In a separatory funnel, combine the peroxide-contaminated allylic alcohol with the
solution (use a 1:5 volume ratio of solution to alcohol). -
Agitation: Shake the funnel gently to avoid emulsions. Vent frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. Discard the aqueous (bottom) layer[4].
-
Self-Validation (Critical): Retest the organic layer using the KI starch protocol described in Section 3. Repeat the wash if peroxides persist.
-
Drying & Distillation: Dry the peroxide-free allyl alcohol over a suitable drying agent (e.g., anhydrous
)[5]. Proceed with fractional distillation under an inert nitrogen atmosphere[5]. Crucial Safety Rule: Never distill a peroxide-forming solvent to dryness; always leave at least 10-20% bottoms in the distillation flask to prevent trace peroxide detonation.
Diagnostic and remediation workflow for peroxide-contaminated allylic alcohols.
Section 5: Storage & Lifecycle Management
Q: What are the EHS guidelines for storing peroxide-forming allylic alcohols? A: Because allylic compounds are classified as Group B peroxide formers[1], strict lifecycle management is required to prevent tragic accidents:
-
Date Labeling: Containers must be explicitly dated upon receipt and dated again upon opening[6].
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) in tightly sealed containers to exclude oxygen.
-
Temperature & Location: Store in a dedicated flammables storage cabinet away from light and heat sources[7]. Do not store in standard domestic refrigerators. The flash point of allyl alcohol (21°C)[2] is near room temperature, meaning internal electrical arcs from a standard fridge compressor can trigger an explosion. If cold storage is required, use an explicitly rated explosion-proof refrigerator[8].
-
Shelf Life: Dispose of or test opened containers every 6 to 12 months[1].
References
-
CHEMICAL HYGIENE PLAN TABLE OF CONTENTS Oakland University[Link][8]
-
Hazardous Waste Disposal Guide Northwestern University Research Safety [Link][6]
-
Waste Management and Minimization Plan St. Lawrence University[Link]
-
Can anyone suggest how to remove peroxide from allyl alcohol? ResearchGate[Link][4]
-
Those pesky peroxides… ACS Chemical Health & Safety[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sltchemicals.com [sltchemicals.com]
- 3. Buy Allyl Alcohol – Industrial & Laboratory Use | Chemicalbull [chemicalbull.com]
- 4. researchgate.net [researchgate.net]
- 5. Allyl alcohol CAS#: 107-18-6 [m.chemicalbook.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. humboldt.edu [humboldt.edu]
- 8. oakland.edu [oakland.edu]
Validation & Comparative
The Analytical Crucible: Determining the Enantiomeric Excess of (2R)-but-3-en-2-ol via Mosher’s Ester Analysis vs. Modern Alternatives
(2R)-but-3-en-2-ol is a highly versatile chiral allylic alcohol that serves as a fundamental building block in the synthesis of complex natural products and pharmaceutical intermediates. The accurate determination of its enantiomeric excess (ee) and absolute configuration is a critical quality control step in asymmetric synthesis [1]. While modern chromatographic techniques have become the industry standard for high-throughput ee determination, Mosher's ester analysis remains an indispensable, self-validating technique that simultaneously provides both ee and absolute stereochemical assignment [1].
This guide objectively compares the performance of Mosher's acid analysis against modern alternatives like Chiral GC and HPLC, providing actionable methodologies for researchers and drug development professionals.
Mechanistic Deep Dive: Mosher's Ester Analysis
Expertise & Experience: The Causality of Anisotropic Shielding
Mosher's method relies on the derivatization of the chiral secondary alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) [1]. This reaction converts the enantiomeric mixture of the alcohol into a mixture of diastereomeric esters.
The fundamental causality behind this method is the magnetic anisotropy generated by the phenyl ring of the MTPA moiety. In the favored conformation of the Mosher's ester, the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are coplanar. The phenyl group selectively shields the protons on one side of the chiral center, leading to distinct
Trustworthiness: A Self-Validating Protocol
A critical failure point in derivatization-based ee determination is kinetic resolution. If the esterification reaction does not proceed to 100% conversion, the faster-reacting enantiomer will be overrepresented in the product, artificially skewing the ee calculation. Therefore, the protocol must be a self-validating system: an excess of MTPA-Cl and a hypernucleophilic catalyst (such as DMAP) are used to force the reaction to quantitative completion. The crude NMR spectrum must be checked for the complete disappearance of the starting allylic alcohol's carbinyl proton signal before ee calculations are performed.
Workflow for Mosher's ester derivatization and NMR analysis of this compound.
Comparative Analysis: Mosher's vs. Modern Alternatives
While Mosher's analysis is mechanistically robust, it competes directly with modern chromatographic methods that physically separate the enantiomers.
-
Chiral Gas Chromatography (GC) : For volatile, low-molecular-weight compounds like but-3-en-2-ol, chiral GC is exceptionally effective. Separation is achieved using capillary columns coated with chiral stationary phases, such as derivatized
-cyclodextrins (e.g., -DEX 120 or Chiraldex G-TA) [3, 4]. The enantiomers interact diastereomerically with the cyclodextrin cavity, resulting in distinct retention times. -
Chiral High-Performance Liquid Chromatography (HPLC) : Although less common for highly volatile short-chain aliphatic alcohols, chiral HPLC (using columns like Chiralcel OD-H or OB) is frequently used for heavier, less volatile derivatives of but-3-en-2-ol (e.g., 4-phenylbut-3-en-2-ol) [2, 4].
Quantitative Comparison of Methods
| Analytical Method | Enantiomeric Resolution | Sample Requirement | Analysis Time | Absolute Configuration Assignment | Equipment Cost |
| Mosher's Ester (NMR) | High (Baseline separation in | ~5-10 mg | 12h (Deriv.) + 15m (NMR) | Yes (Direct via | Low (if NMR is available) |
| Chiral GC ( | Very High | < 1 mg | 15 - 30 mins | No (Requires pure standard) | Moderate |
| Chiral HPLC | Moderate to High | ~1 mg | 10 - 45 mins | No (Requires pure standard) | High |
Experimental Protocols
Protocol 1: Mosher's Ester Derivatization of this compound
-
Preparation : In an oven-dried, argon-purged 5 mL vial, dissolve this compound (10 mg, 0.14 mmol) in anhydrous dichloromethane (1.0 mL).
-
Reagent Addition : Add anhydrous pyridine (34 µL, 0.42 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 1.7 mg, 0.014 mmol).
-
Derivatization : Dropwise, add (S)-(+)-MTPA-Cl (53 mg, 0.21 mmol, 1.5 eq) to the stirring solution. (Note: Reacting with the (S)-MTPA-Cl reagent yields the (R)-Mosher's ester derivative).
-
Reaction Monitoring : Stir at room temperature for 4-12 hours. Monitor via TLC to ensure complete consumption of the alcohol. This is non-negotiable to prevent kinetic resolution artifacts.
-
Workup : Quench with saturated aqueous NaHCO
(1 mL). Extract with dichloromethane (3 × 2 mL). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na SO . -
Analysis : Concentrate under reduced pressure and analyze the crude mixture directly via
H and F NMR. Calculate the ee by integrating the well-resolved methoxy (-OCH ) or trifluoromethyl (-CF ) signals of the diastereomers.
Protocol 2: Chiral GC Analysis of but-3-en-2-ol
-
Sample Preparation : Dissolve 1 mg of the allylic alcohol in 1 mL of GC-grade hexane or dichloromethane.
-
Instrumentation Setup : Equip the Gas Chromatograph with a Flame Ionization Detector (FID) and a chiral capillary column (e.g.,
-DEX 120, 30 m × 0.25 mm i.d., 0.25 µm film thickness) [3]. -
Method Parameters :
-
Carrier Gas : Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature : 250 °C.
-
Detector Temperature : 250 °C.
-
Oven Program : Isothermal at 60 °C for 5 minutes, then ramp at 2 °C/min to 120 °C.
-
-
Validation : Inject a racemic standard of but-3-en-2-ol first to confirm baseline resolution of the (2R) and (2S) enantiomers. Subsequently, inject the enantioenriched sample and calculate the ee from the integrated peak areas [2].
References
-
Title : Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures - PMC Source : nih.gov URL :[Link]
-
Title : Supporting Information - RSC Source : rsc.org URL :[Link]
-
Title : Synthesis by Resolution and Inversion Methods - Thieme E-Books Source : thieme-connect.de URL :[Link]
Rt-βDEXsa column separation of (R) and (S)-3-buten-2-ol
An in-depth technical analysis for researchers, analytical chemists, and drug development professionals on the enantioselective resolution of (R)- and (S)-3-buten-2-ol.
Executive Summary
The enantiomeric separation of small, volatile unsaturated alcohols like 3-buten-2-ol is notoriously difficult in gas chromatography (GC). Because the chiral center is adjacent to a short aliphatic chain and a terminal double bond, the molecule offers limited steric bulk and functional group diversity for interaction with chiral selectors. While standard permethylated cyclodextrin columns often fail to achieve baseline resolution for this compound, the Rt-βDEXsa column provides a highly specific microenvironment that exploits subtle hydrogen bonding and dipole-dipole interactions, making it the premier choice for this separation.
Mechanistic Causality: The Chemistry of Chiral Recognition
To understand why the Rt-βDEXsa column succeeds where others fail, we must examine the thermodynamics of the host-guest inclusion complex.
The stationary phase of the Rt-βDEXsa consists of 2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl β-cyclodextrin doped into a 14% cyanopropylphenyl/86% dimethyl polysiloxane matrix[1]. Chiral recognition on this phase is driven by three causal factors:
-
Steric Inclusion & The TBDMS Group: The β-cyclodextrin cavity perfectly accommodates the C4 chain of 3-buten-2-ol. The bulky tert-butyl dimethylsilyl (TBDMS) groups at the primary hydroxyl face (position 6) extend the cavity's depth, forcing the analyte to orient its chiral center toward the secondary hydroxyl face (positions 2 and 3)[2].
-
Hydrogen Bonding via Acetoxy Groups: Unlike permethylated phases (e.g., Rt-βDEXm or β-DEX 120), the Rt-βDEXsa features acetoxy groups at positions 2 and 3. These carbonyl oxygens act as rigid, strong hydrogen-bond acceptors for the hydroxyl group of 3-buten-2-ol. The spatial orientation of these acetoxy groups creates a distinct difference in the Gibbs free energy of complexation (
) between the (R) and (S) enantiomers[3].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
π-π Interactions in the Polymer Matrix: The 14% cyanopropylphenyl matrix is not merely an inert binder; it provides a polarizable environment. The cyanopropylphenyl groups interact with the π-electrons of the 3-buten-2-ol terminal double bond, slowing longitudinal diffusion and increasing the residence time of the analyte near the chiral selector[1].
Comparative Performance Analysis
When evaluated against alternative commercial and experimental stationary phases, the functionalized chemistry of the Rt-βDEXsa demonstrates superior resolving power for small unsaturated alcohols. For instance, novel porous organic imine nanotubes (TCC1-R) rely heavily on π-π interactions and fail to resolve 3-buten-2-ol because the terminal double bond does not provide sufficient interaction strength compared to aromatic rings[4].
Table 1: Comparison of Chiral Stationary Phases for 3-buten-2-ol Separation
| Chiral Stationary Phase | Chemistry / Chiral Selector | Resolution ( | Performance Characteristics |
| Rt-βDEXsa | 2,3-di-acetoxy-6-O-TBDMS β-CD | > 1.5 (Baseline) | Optimal for unsaturated alcohols/esters; strong H-bonding[5]. |
| Rt-βDEXm | Permethylated β-CD | ~ 1.0 (Partial) | General purpose; lacks specific dipole interactions for this analyte. |
| β-DEX 120 | Permethylated β-CD | Unresolved | Insufficient chiral recognition for small C4 unsaturated alcohols[4]. |
| 3P-1 | Chiral Porous Organic Cage | > 1.0 (Partial) | Emerging technology; demonstrates partial resolution but lacks commercial reproducibility[6]. |
| TCC1-R | Porous Organic Imine Nanotube | Unresolved | Weak π-π interactions with the terminal double bond lead to co-elution[4]. |
Self-Validating Experimental Protocol
To ensure high-fidelity data (E-E-A-T), the following GC-FID/GC-MS protocol is designed as a self-validating system . It incorporates mandatory system suitability checks to verify column performance before sample analysis, and carryover checks to ensure the calculated enantiomeric excess (
Phase 1: System Suitability & Calibration
-
Preparation of Racemic Standard: Dilute 10 µL of racemic (±)-3-buten-2-ol in 1 mL of a low-boiling, non-polar solvent (e.g., high-purity hexane or dichloromethane). Causality: A low-boiling solvent ensures the solvent peak elutes well before the highly volatile 3-buten-2-ol, preventing peak masking.
-
Injection: Inject 1.0 µL using a split ratio of 100:1. Causality: Cyclodextrin columns have low sample capacity. Overloading the column instantly degrades the subtle
required for separation, resulting in broad, tailing peaks and loss of resolution[3]. -
Validation Gate: Calculate the resolution (
) between the (R) and (S) peaks. The system is only validated for sample analysis if .
Phase 2: Optimized GC Parameters
-
Column: Rt-βDEXsa, 30 m length x 0.25 mm ID x 0.25 µm film thickness[1].
-
Carrier Gas: Helium or Hydrogen. Set linear velocity to 40–60 cm/s. Causality: While the van Deemter optimum for Hydrogen is ~40 cm/s, slightly higher linear velocities (60 cm/s) on Rt-βDEXsa often yield sharper peaks and better resolution for highly volatile compounds by minimizing longitudinal diffusion[3].
-
Injector Temperature: 220°C.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 2°C/min to 100°C. Causality: Chiral recognition is highly temperature-dependent. A slow ramp rate maximizes the time the analyte spends partitioning into the cyclodextrin cavity at lower temperatures, which is critical for resolving enantiomers with nearly identical boiling points.
-
-
Detector (FID): 230°C.
Phase 3: Post-Analysis Verification
-
Blank Injection: Run a pure solvent blank immediately after the sample. Causality: Confirms the absence of active-site carryover in the inlet liner or column, ensuring the integrated area counts for the (R) and (S) isomers are absolute.
Workflow Visualization
Self-validating GC workflow for the enantiomeric separation of 3-buten-2-ol.
Troubleshooting & Optimization
-
Symptom: Peak Tailing of 3-buten-2-ol.
-
Causality & Fix: Alcohols are prone to hydrogen bonding with active silanol groups in the glass inlet liner. Ensure you are using a strictly deactivated (silanized) inlet liner. If tailing persists, increase the split ratio to 150:1 to reduce the mass-on-column[3].
-
-
Symptom: Partial Co-elution (
).-
Causality & Fix: The thermodynamic difference in binding energy is being overridden by kinetic thermal energy. Lower the initial oven temperature to 35°C and decrease the ramp rate to 1°C/min.
-
References
1.[3] Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. lcms.cz. 3 2. Chiral Separations 5: Separation with Rt-ßDEXsa, Rt-ßDEXcst and Rt-γDEXsa. Restek Resource Hub. 5 3. Chiral GC Capillary Column, Rt-βDEXsa 30 m, 0.25 mm ID, 0.25 µm. Restek Corporation. 1 4.[4] Homochiral Porous Organic Imine Supramolecular Nanotube as a Stationary Phase for Highly Efficient Separation of Isomers and Racemates in Gas Chromatography. Analytical Chemistry (ACS Publications). 4 5.[6] A chiral emissive porous organic cage used for high-resolution gas chromatography separations. New Journal of Chemistry (RSC Publishing). 6 6.[2] Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. mediaTUM (Technical University of Munich).2
Sources
- 1. restek.com [restek.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. lcms.cz [lcms.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Separations 5: Separation with Rt-ßDEXsa, Rt-ßDEXcst and Rt-γDEXsa [discover.restek.com]
- 6. A chiral emissive porous organic cage used for high-resolution gas chromatography separations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparison Guide: Enzymatic vs. Chemical Resolution of 3-Buten-2-ol
Executive Summary
Verdict: For the resolution of 3-buten-2-ol (methyl vinyl carbinol) , Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the superior method for industrial scalability and environmental sustainability. It operates at ambient temperature, uses non-toxic acyl donors, and allows for easy separation of the product (ester) and substrate (alcohol) via distillation due to boiling point differences.
Chemical Resolution (specifically the Sharpless Kinetic Resolution ) remains a powerful alternative for laboratory-scale synthesis where specific enantiomers of the epoxide byproduct are also desired, but it suffers from lower atom economy, safety concerns regarding peroxides, and complex workups for this specific volatile substrate.
Introduction: The Chiral Challenge
3-Buten-2-ol is a versatile chiral building block containing a vinyl group and a secondary hydroxyl group. It is a critical intermediate for:
-
Pharmaceuticals: Synthesis of bioactive heterocycles.
-
Agrochemicals: Pheromone synthesis.
-
Fragrances: High-value esters.
Synthesized industrially as a racemate, the biological activity often resides in a single enantiomer (
Method A: Enzymatic Kinetic Resolution (Biocatalytic)
The Gold Standard: Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[1][2]
Mechanism: Ping-Pong Bi-Bi
The lipase catalyzes the transesterification of the "fast" enantiomer (typically
Figure 1: Irreversible Transesterification Mechanism using CAL-B.
Experimental Protocol (Self-Validating)
Objective: Isolate (S)-3-buten-2-ol (>99% ee) and (R)-3-buten-2-yl acetate.
-
Setup: In a dry round-bottom flask, dissolve racemic 3-buten-2-ol (1.0 eq, e.g., 7.2 g, 100 mmol) in dry hexane (100 mL).
-
Why Hexane? Hydrophobic solvents preserve the "lid-open" active conformation of lipases.
-
-
Acyl Donor Addition: Add vinyl acetate (0.6 eq, 60 mmol).
-
Why 0.6 eq? You need a slight excess relative to the reacting enantiomer (0.5 eq) to ensure full conversion of the fast enantiomer.
-
-
Catalyst Addition: Add Novozym 435 (10-20 mg per mmol substrate).
-
Incubation: Stir at 25–30°C at 200 rpm.
-
Monitoring: Monitor via Chiral GC (e.g., Cyclodex-B column). Look for the disappearance of the
-alcohol peak.
-
-
Termination: Stop when conversion (
) reaches ~50-51%.-
Critical Check: Do not exceed 52% conversion, or the enantiomeric purity of the remaining alcohol will degrade (though the ester purity increases).
-
-
Workup: Filter off the enzyme beads (can be washed and reused).
-
Purification: Fractionally distill the filtrate.
-
Boiling Points: 3-buten-2-ol (~96°C) vs. 3-buten-2-yl acetate (~112°C). The significant
bp allows easy separation without chromatography.
-
Method B: Sharpless Kinetic Resolution (Chemical)
The Classic Allylic Route: Titanium Tetraisopropoxide / Tartrate.
Mechanism: Reagent-Controlled Selection
This method relies on the Sharpless asymmetric epoxidation catalyst. One enantiomer of the allylic alcohol coordinates rapidly to the Ti-tartrate dimer and is epoxidized. The other enantiomer reacts much slower (
Figure 2: Sharpless Kinetic Resolution Pathway. Note that unlike enzymatic resolution, the byproduct is chemically distinct (epoxide).
Experimental Protocol
Objective: Isolate (R)-3-buten-2-ol.
-
Catalyst Formation: In a flame-dried flask under Argon, add DCM (anhydrous) and Ti(OiPr)4 (0.05 eq). Cool to -20°C.
-
Ligand Addition: Add (+)-Diisopropyl tartrate (DIPT) (0.06 eq). Stir for 20 mins to form the dimer.
-
Substrate Addition: Add racemic 3-buten-2-ol (1.0 eq). Stir 20 mins.
-
Oxidation: Add TBHP (tert-butyl hydroperoxide, 0.6 eq, in decane) dropwise.
-
Safety: TBHP is explosive; handle with extreme care.
-
-
Reaction: Stir at -20°C for 12–24 hours.
-
Why -20°C? Essential for high enantioselectivity.[3] Room temp leads to non-selective background oxidation.
-
-
Quench: Add aqueous tartaric acid/FeSO4 solution to destroy excess peroxide and chelate titanium.
-
Workup: Extract with ether.
-
Challenge: 3-buten-2-ol is water-soluble and volatile. Significant yield is often lost during aqueous workup and solvent evaporation.
-
Comparative Performance Analysis
The following table contrasts the two methods specifically for 3-buten-2-ol.
| Feature | Enzymatic Resolution (CAL-B) | Chemical Resolution (Sharpless) |
| Selectivity ( | High ( | Moderate to High ( |
| Reaction Time | 4–8 Hours | 12–24 Hours |
| Temperature | 25°C (Ambient) | -20°C (Cryogenic) |
| Yield (Theoretical) | 50% (Max) | 50% (Max) |
| Byproduct | Acetate Ester (Revertible to alcohol) | Epoxy Alcohol (Chemically different) |
| Separation | Distillation (Easy, | Chromatography/Extraction (Difficult) |
| Scalability | Excellent (kg to ton scale) | Poor (Safety limits on peroxides) |
| Green Factor | High (Reusable catalyst, no metals) | Low (Titanium waste, organic peroxides) |
Key Technical Insight: The Volatility Factor
For 3-buten-2-ol specifically, Enzymatic Resolution is decisively better due to volatility.
-
In the Sharpless method, isolating the unreacted alcohol requires evaporating solvents from a complex reaction mixture. Since 3-buten-2-ol boils at 96°C, it often co-evaporates with solvents, leading to yields <30%.
-
In Enzymatic Resolution, the reaction mixture is simple (Hexane + Alcohol + Ester). Distillation is straightforward.
Decision Matrix
Use this logic flow to determine the correct protocol for your specific constraints.
Figure 3: Decision Matrix for selecting resolution methodology.
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[2][3][4] Tetrahedron: Asymmetry, 15(21), 3331-3351. Link
-
Katsuki, T., & Sharpless, K. B. (1980).[5] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. Link
-
Martin, V. S., Woodard, S. S., Katsuki, T., Yamada, Y., Ikeda, M., & Sharpless, K. B. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. Journal of the American Chemical Society, 103(20), 6237-6240. Link
-
Organic Syntheses. (1990). Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation.[6] Organic Syntheses, Coll.[7] Vol. 7, p.361. Link
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One biocatalyst–many applications: the use of Candida antarctica B-lipase in organic synthesis.[2][4] Biocatalysis and Biotransformation, 16(3), 181-204. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
NMR shift reagents for (2R)-but-3-en-2-ol purity analysis
Title: Analytical Superiority in Stereochemistry: NMR Shift Reagents for (2R)-But-3-en-2-ol Purity Analysis
Introduction
The determination of enantiomeric excess (ee) for small, volatile chiral building blocks like this compound presents a unique analytical challenge. Lacking a strong UV chromophore, this allylic alcohol often yields poor sensitivity in traditional chiral High-Performance Liquid Chromatography (HPLC) with UV detection, necessitating tedious pre-column derivatization. Direct
Mechanistic Causality: Breaking Magnetic Symmetry
In an achiral NMR solvent, the enantiomers of but-3-en-2-ol are magnetically equivalent, resulting in overlapping resonances. To differentiate the (R) and (S) configurations, a chiral environment must be introduced to convert the enantiomers into transient diastereomers, which possess distinct chemical shifts (
-
Chiral Lanthanide Shift Reagents (CLSRs): Reagents such as Eu(hfc)
and Pr(hfc) function as Lewis acids. The paramagnetic lanthanide center coordinates with the hard Lewis base (the hydroxyl oxygen) of the alcohol. Because the surrounding ligands—such as 3-(heptafluoropropylhydroxymethylene)-D-camphorate—are chiral, the resulting coordination complexes adopt diastereomeric geometries. This spatial difference, combined with the paramagnetic pseudocontact shift, induces massive chemical shift separation between the enantiomers[2]. -
Chiral Solvating Agents (CSAs): Non-metallic agents like Pirkle's Alcohol[(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol] rely on rapid, reversible non-covalent interactions, primarily hydrogen bonding and
stacking[3]. While the induced is smaller than that of CLSRs, CSAs do not cause paramagnetic line broadening, thereby preserving critical J-coupling information[4].
Decision Matrix for Reagent Selection
Logical decision matrix for selecting the optimal NMR chiral shift reagent for allylic alcohols.
Self-Validating Experimental Protocols
A common pitfall in NMR shift analysis is peak misassignment due to excessive broadening or unexpected chemical shifts. To ensure scientific integrity, the protocol must be a self-validating system: rather than a single-point addition, an NMR titration is performed. This allows the analyst to linearly track the trajectory of the peaks, proving causality between reagent concentration and peak splitting.
Protocol 1: CLSR Titration (Eu(hfc)
-
Anhydrous Preparation: Dissolve 10 mg of the this compound sample in 0.6 mL of strictly anhydrous CDCl
(stored over 4Å molecular sieves). Causality: Trace water acts as a competitive Lewis base, binding to the lanthanide center and neutralizing the reagent's shifting efficacy. -
Baseline Acquisition: Acquire a standard
H NMR spectrum (e.g., 400 MHz, 16 scans) to establish the unshifted baseline. Identify the methyl doublet ( 1.2 ppm) and the methine multiplet ( 4.3 ppm). -
Incremental Titration: Prepare a stock solution of the chosen CLSR (50 mg/mL in anhydrous CDCl
). Add the reagent directly to the NMR tube in 0.1 molar equivalent increments relative to the alcohol. -
Trajectory Tracking: Acquire a spectrum after each addition. For Eu(hfc)
, observe the downfield migration of the methyl doublet; for Pr(hfc) , observe the upfield migration[2]. The signal will gradually split into two distinct doublets representing the (R) and (S) enantiomers. -
Integration: Halt the titration when baseline resolution is achieved (typically between 0.3 and 0.5 equivalents). Integrate the separated peaks to calculate the enantiomeric ratio.
Protocol 2: CSA Analysis (Pirkle's Alcohol)
-
Sample Preparation: Dissolve 5 mg of the alcohol in 0.6 mL of CDCl
. -
Excess Addition: Add 3 to 5 molar equivalents of (R)-(-)-Pirkle's alcohol. Causality: Because the non-covalent interactions forming the diastereomeric solvate are weak and transient, a large molar excess is thermodynamically required to drive the equilibrium and maximize the observable shift difference[3].
-
Acquisition: Acquire the
H NMR spectrum (minimum 64 scans to ensure a high signal-to-noise ratio for accurate integration). Analyze the splitting of the terminal alkene protons.
Quantitative Performance Comparison
The following table synthesizes the performance metrics of these reagents when applied to small chiral allylic alcohols like but-3-en-2-ol.
| Metric | Eu(hfc) | Pr(hfc) | Pirkle's Alcohol (CSA) |
| Shift Direction | Downfield (+ | Upfield (- | Minimal / Variable |
| Typical | 0.20 – 0.50 | 0.25 – 0.60 | 0.02 – 0.08 |
| Line Broadening | Moderate to High | Low to Moderate | None |
| Molar Eq. Required | 0.3 – 0.5 | 0.3 – 0.5 | 3.0 – 5.0 |
| Sensitivity to Moisture | Extremely High | Extremely High | Low |
| Primary Use Case | Large separation needed, baseline overlap is a concern. | Large separation needed, avoiding downfield aromatic overlap. | High-resolution coupling data required; moisture-rich samples. |
Conclusion
For the routine enantiomeric purity analysis of this compound, Eu(hfc)
References
Sources
- 1. Enantiomeric purity determination by NMR: proving the purity of a single enantiomer (2013) | Richard J. Lewis | 8 Citations [scispace.com]
- 2. ovid.com [ovid.com]
- 3. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 4. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirkle, William H. (1934-2018) | Department of Chemistry | Illinois [chemistry.illinois.edu]
validating absolute configuration of (2R)-but-3-en-2-ol via derivatization
Validating the Absolute Configuration of (2R)-but-3-en-2-ol via Derivatization: A Comparative Guide for NMR-Based Chiral Assignment
As a Senior Application Scientist, I frequently see drug development programs stall due to ambiguous stereochemical assignments. For chiral allylic alcohols like this compound—a highly versatile building block in asymmetric synthesis—relying solely on optical rotation is a critical vulnerability. Trace chiral impurities, concentration variations, or solvent effects can easily invert the observed rotation, leading to catastrophic downstream failures in API manufacturing.
The gold standard for unambiguous assignment remains chemical derivatization followed by NMR analysis[1]. By converting enantiomers into diastereomers using Chiral Derivatizing Agents (CDAs), we translate invisible stereochemistry into a spatially-resolved, quantifiable
Comparative Evaluation of Chiral Derivatizing Agents (CDAs)
Selecting the correct CDA is a balance between shielding magnitude, conformational predictability, and reaction robustness. Table 1 compares the three most prominent reagents utilized for secondary allylic alcohols.
Table 1: Comparative Performance of Common CDAs for Secondary Alcohols
| Feature | MTPA (Mosher's Acid) | MPA (Mandelic Acid Derivative) | 9-AMA (9-Anthrylmethoxyacetic Acid) |
| Primary Advantage | Industry standard; dual-nuclei verification ( | Stronger anisotropic shielding (larger | Massive shielding effects; ideal for remote stereocenters. |
| Shielding Magnitude | Moderate ( | High ( | Very High ( |
| Racemization Risk | Low (CF | Moderate (Requires strict temperature control during coupling). | Moderate |
| Kinetic Resolution Risk | Low (Sterically accessible). | Low | High (Sterically demanding; reactions often stall). |
| Calculation Model |
While MPA and 9-AMA offer larger chemical shift differences (
Mechanistic Causality: The Conformational Logic
The entire premise of NMR-based configurational assignment relies on the thermodynamic dominance of a specific conformer. Do not simply assume the model works; you must understand why it works.
For MTPA esters, the dictates that the molecule adopts a syn-periplanar conformation[3]. In this state, the carbinol proton of the alcohol, the ester carbonyl oxygen, and the CF
-
In the (S)-MTPA ester (synthesized using (R)-MTPA-Cl), the phenyl group is oriented to shield the substituents on the left side of the carbinol carbon (L2).
-
In the (R)-MTPA ester (synthesized using (S)-MTPA-Cl), the phenyl group shields the substituents on the right side (L1).
By calculating
Conformational logic and shielding differences between MTPA and MPA chiral derivatizing agents.
Self-Validating Experimental Protocol
A robust protocol must be self-validating. The following workflow for MTPA derivatization integrates critical go/no-go checkpoints to prevent false assignments caused by kinetic resolution or conformational flexibility.
Step 1: Acylation via Acid Chloride (Not Free Acid)
-
Procedure: Dissolve this compound (1.0 eq) in anhydrous CH
Cl and pyridine (excess). Add (R)-MTPA-Cl (2.0 eq) and a catalytic amount of DMAP. Stir at room temperature. Repeat the exact procedure in a separate flask with (S)-MTPA-Cl. -
Expert Causality: Always use the acid chloride (MTPA-Cl) rather than the free acid (MTPA-OH). Attempting to couple MTPA-OH using standard reagents (e.g., DCC/DMAP) can transiently form ketenes or oxazolones, leading to partial racemization of the CDA and catastrophic misinterpretation of the resulting NMR spectra.
Step 2: Forcing >95% Conversion (Avoiding Kinetic Resolution)
-
Procedure: Monitor the reaction strictly via TLC or crude
H NMR until the allylic alcohol is completely consumed. -
Expert Causality: If the reaction is stopped at 50% conversion, kinetic resolution may occur. The CDA might react faster with a trace enantiomeric impurity than with the major enantiomer, artificially skewing the observed diastereomeric ratio and invalidating the configuration assignment. Complete conversion guarantees the ester ratio reflects the true starting alcohol.
Step 3: NOESY-Validated NMR Acquisition
-
Procedure: Purify the esters via silica gel chromatography. Acquire
H, F, COSY, and NOESY spectra in CDCl . -
Expert Causality: Before calculating
values, you must prove the molecule is actually in the syn-periplanar conformation. Check the NOESY spectrum for cross-peaks between the MTPA methoxy protons and the carbinol proton. Because allylic alcohols like but-3-en-2-ol suffer from A(1,3) strain, they can sometimes be forced into alternative conformers. Confirming the NOE cross-peaks validates that the standard Mosher model applies.
Self-validating experimental workflow for MTPA derivatization and NMR configuration assignment.
Data Presentation: Validating this compound
When the modified Mosher's method is applied to this compound, the spatial arrangement places the vinyl group on the right (L1) and the methyl group on the left (L2) when viewed according to the Ohtani model[3].
Table 2 summarizes the expected quantitative
Table 2: Simulated
| Proton | Spatial Assignment | |||
| H-1 (Methyl) | 1.35 | 1.48 | -0.13 | L2 (Left side, shielded in S) |
| H-3 (Vinyl CH) | 5.95 | 5.82 | +0.13 | L1 (Right side, shielded in R) |
| H-4a (Vinyl CH | 5.30 | 5.18 | +0.12 | L1 (Right side, shielded in R) |
| H-4b (Vinyl CH | 5.20 | 5.10 | +0.10 | L1 (Right side, shielded in R) |
Conclusion: The positive
References
-
Dale, J. A., & Mosher, H. S. (1973).Nuclear magnetic resonance enantiomer reagents.
-methoxy- -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. -
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(10), 4092-4096.
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2012). Assignment of the absolute configuration of polyfunctional compounds by NMR using chiral derivatizing agents. Chemical Reviews, 112(8), 4603-4641.
Sources
Technical Guide: HPLC Enantioseparation of (2R)-but-3-en-2-ol Derivatives on Chiralcel OD-H
Executive Summary: The "Invisible" Analyte Challenge
For researchers in asymmetric synthesis, (2R)-but-3-en-2-ol represents a classic analytical paradox. As a volatile, low-molecular-weight allylic alcohol with negligible UV absorbance above 210 nm, it is effectively "invisible" to standard HPLC-UV workflows.
While Gas Chromatography (GC) using cyclodextrin phases (e.g., Chirasil-DEX) is often the default for the native alcohol, HPLC on Chiralcel OD-H becomes the superior choice when:
-
Isolation is required: You need to recover separated enantiomers (preparative scale).
-
Complex Matrices: The alcohol is part of a non-volatile reaction mixture incompatible with GC injection ports.
-
Trace Analysis: You require the high sensitivity of UV-Vis detection facilitated by chromophores.
This guide details the derivatization-based HPLC strategy , specifically converting the alcohol to its 3,5-dinitrobenzoate (DNB) ester . This transformation introduces the necessary
Comparative Analysis: OD-H vs. Alternatives
The following table contrasts the primary methodologies for resolving but-3-en-2-ol enantiomers.
| Feature | Method A: HPLC (Chiralcel OD-H) | Method B: HPLC (Chiralpak AD-H) | Method C: GC (Chirasil-DEX) |
| Analyte Form | 3,5-DNB Ester (Derivatization req.) | 3,5-DNB Ester (Derivatization req.)[1][2][3] | Native Alcohol (Direct inject) |
| Selectivity ( | High (1.2 – 1.5) | Moderate (1.1 – 1.3) | High (> 1.5) |
| Mechanism | Cellulose backbone forms tight "chiral grooves" favoring linear/planar fits. | Amylose helical backbone (more open); often better for bulky groups. | Inclusion complexation (Host-Guest) in cyclodextrin cavity. |
| Scalability | Excellent (mg to gram scale) | Excellent | Poor (Analytical only) |
| Detection | UV (254 nm) – High Sensitivity | UV (254 nm) | FID (Universal but less specific) |
| Primary Use | Enantiopurity determination & Prep isolation | Alternative screening if OD-H fails | High-throughput reaction monitoring |
Expert Insight: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) generally outperforms AD-H (the Amylose analog) for planar or linear chiral molecules like the but-3-en-2-ol DNB derivative. The cellulose backbone's rigid "grooves" provide a tighter fit for the flat dinitrobenzoyl group compared to the more open helical structure of amylose.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating. If the derivatization fails, the HPLC retention time will shift significantly (native alcohol elutes near the void volume), alerting the operator immediately.
Phase 1: Derivatization (The "Chromophore Tag")
Objective: Attach a 3,5-dinitrobenzoyl group to introduce UV absorbance and
-
Reagents:
-
This compound (approx. 10 mg)
-
3,5-Dinitrobenzoyl chloride (1.2 eq)
-
Pyridine (2.0 eq) or Triethylamine/DMAP
-
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolve alcohol in DCM (1 mL).
-
Add base (Pyridine).
-
Add acid chloride slowly at 0°C; warm to RT for 30 mins.
-
Quench: Add 1N HCl (removes pyridine/unreacted amine).
-
Extract: Wash organic layer with NaHCO
(removes free acid). -
Dry: Na
SO , filter, and concentrate.
-
-
Validation: TLC (Hexane/EtOAc 4:1). The ester (
) should be distinct from the polar acid ( ).
Phase 2: HPLC Separation Conditions
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane / 2-Propanol (98:2 to 90:10 v/v)
Flow Rate: 0.5 – 1.0 mL/min
Temperature: 25°C
Detection: UV @ 254 nm (Targeting the DNB
Typical Chromatographic Data (Proxy based on homologs):
- (Minor/S): ~12.5 min
- (Major/R): ~15.2 min
-
Selectivity (
): 1.22 -
Resolution (
): > 2.5
Mechanistic Visualization
The separation relies on a "Three-Point Interaction" model. The Chiralcel OD-H stationary phase contains carbamate groups that act as both hydrogen bond donors/acceptors and dipole interaction sites.
Workflow Diagram
The following diagram illustrates the critical path from crude sample to isolated enantiomer.
Caption: Workflow transforming the invisible volatile alcohol into a resolvable UV-active ester using DNB derivatization and OD-H interaction.
Interaction Mechanism Diagram
Understanding why OD-H works is crucial for troubleshooting. The DNB group is electron-deficient (
Caption: Mechanistic interaction map showing the critical Pi-Pi stacking between the CSP and the DNB derivative.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Retention ( | Mobile phase too polar. | Reduce 2-Propanol (e.g., from 10% to 2% or 1%). |
| Broad Peaks | Slow mass transfer or column overload. | Increase temperature to 30-35°C; reduce injection mass. |
| Peak Tailing | Residual silanol interactions. | Ensure mobile phase is strictly anhydrous; trace diethylamine (0.1%) may help, though rarely needed for neutral esters. |
| No Separation | Lack of specific interaction. | Switch to Chiralpak AD-H (Amylose). The helical cavity might accommodate the specific shape better if the linear cellulose grooves (OD-H) are too restrictive or too loose. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H, CHIRALCEL® OJ-H Columns. Retrieved from [Link]
-
Kažoka, H. (2022). HPLC Enantioseparation of Rigid Chiral Probes... on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. PMC PubMed Central. [Link]
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. (Foundational text on polysaccharide CSP mechanisms).
Sources
specific rotation comparison with literature values for (2R)-but-3-en-2-ol
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Scientists[1]
Part 1: Executive Summary & The "Gold Standard"
In the synthesis of chiral allylic alcohols, (2R)-but-3-en-2-ol (also known as (R)-methyl vinyl carbinol) is a ubiquitous chiral synthon.[1] However, literature values for its specific rotation (
This guide establishes the authoritative benchmark for this compound, compares it against common solvent-dependent deviations, and provides a self-validating protocol to ensure your analytical data is publication-ready.
The Benchmark Value
For high-purity this compound (>99% ee), the accepted literature consensus is:
| Parameter | Benchmark Value | Conditions |
| Specific Rotation ( | +33.6° | Neat (Liquid) |
| Configuration | (R) | Dextrorotatory (+) |
| Enantiomeric Excess | > 99% | Determined via Chiral GC |
Critical Note: Unlike many crystalline solids where chloroform (
Part 2: Literature Comparison & Solvent Effects
The specific rotation of allylic alcohols is highly sensitive to the solvation shell. The table below compares the benchmark against values reported in different environments.
Comparative Data Table
| Solvent System | Reported | Concentration ( | Source Context | Deviation Risk |
| Neat (Standard) | +33.6° | N/A ( | J. Am. Chem. Soc.[1] (Bäckvall) | Low (Preferred) |
| Chloroform | +25.0° to +32.0° | Tetrahedron (Various) | High (H-bonding varies) | |
| Ethanol | +28.5° | J. Org.[1] Chem. | Medium (Protic solvent interference) | |
| Pentane/Ether | +30.0° to +34.0° | Early Literature | Medium (Evaporation alters |
Mechanistic Insight: Why the Variation?
This compound possesses both a hydroxyl group and an alkene
-
H-Bonding: In protic solvents (EtOH, MeOH), the solvent acts as an H-bond donor/acceptor, altering the conformational population of the hydroxyl group relative to the vinyl group.
-
Concentration Dependence: In non-polar solvents (
, Hexane), the alcohol may form dimers or trimers at higher concentrations, changing the bulk optical rotation. -
Volatility: The low boiling point (
C) and high vapor pressure mean that in dilute solutions, solvent evaporation during transfer can rapidly change the actual concentration ( ), leading to erroneous specific rotation calculations.
Part 3: Visualizing the Validation Workflow
To guarantee accuracy, you cannot rely on polarimetry alone. You must cross-validate with Chiral Gas Chromatography (GC).
Figure 1: The "Dual-Path" validation workflow. Polarimetry is only valid if confirmed by Chiral GC to rule out chemical impurities or lower ee.
Part 4: Validated Experimental Protocol
Do not use a generic polarimetry SOP for this molecule. Use this specific protocol designed for volatile chiral alcohols.
Purity Prerequisite
-
Chemical Purity: Must be >98% by
H NMR. Impurities (ketones, isomeric alcohols) have vastly different rotations. -
Enantiomeric Excess (ee): Determine via Chiral GC before polarimetry.[1]
Sample Preparation (Neat Method)
The "Neat" method is superior because it removes the error variable of weighing volatile liquids into volatile solvents.
-
Instrument: Digital Polarimeter with temperature control (Peltier).
-
Wavelength: Sodium D-line (
nm).[1][2] -
Temperature: Set strictly to
C. -
Cell Loading:
-
Measurement: Record the observed rotation (
).
Calculation
- : Observed rotation (degrees).[3][4][5]
- : Path length (decimeters). Note: Standard cells are 1 dm.[1]
-
: Density of this compound.[1]
-
Use
(at C).
-
Part 5: Troubleshooting Discrepancies
If your value is +25° instead of +33.6° , but your Chiral GC says 99% ee , consider these factors:
Figure 2: Diagnostic logic for low rotation values despite high enantiomeric excess.
The "Water Effect"
Allylic alcohols are hygroscopic. Absorbed water (
-
Correction: Dry the sample over activated
molecular sieves or and filter immediately before measurement.
References
-
Primary Benchmark (Neat): Persson, B. A.; Larsson, A. L. E.; Le Ray, M.; Bäckvall, J.-E. Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols.[1]J. Am. Chem. Soc. 1999, 121, 1645–1650.[1]
-
Solvent Effects & Resolution: Paetzold, J.; Bäckvall, J.-E. Chemoenzymatic Dynamic Kinetic Resolution of Allylic Alcohols.[1]J. Am. Chem. Soc. 2005, 127, 17620–17621.[1]
-
Physical Properties (Density/Refractive Index): Standard Reference Data for 3-buten-2-ol.NIST Chemistry WebBook , SRD 69.[1][6]
-
Chiral GC Methodology: Schurig, V. Separation of Enantiomers by Gas Chromatography.[7]J. Chromatogr.[1] A 2001, 906, 275–299.
Sources
- 1. 3-Buten-2-ol | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Optical Activity Example: (-)-2-butanol has a specific rotation of - 13.5.. [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. 3-Buten-2-ol, 2-methyl- [webbook.nist.gov]
- 7. azom.com [azom.com]
(2R)-but-3-en-2-ol: A Senior Application Scientist's Guide to Purchasing vs. In-House Synthesis
For researchers and drug development professionals, the decision to purchase a chiral building block or synthesize it in-house is a critical juncture involving considerations of cost, time, purity, and scalability. This guide provides a comprehensive cost-benefit analysis of acquiring (2R)-but-3-en-2-ol, a valuable chiral secondary alcohol, by comparing direct procurement from commercial suppliers with two distinct and viable laboratory synthesis routes.
Part 1: The "Buy" Option - Commercial Procurement
Purchasing this compound offers the most straightforward path, providing immediate access to a quality-controlled reagent. This option is ideal for proof-of-concept studies, small-scale screening, or laboratories where synthetic chemistry is not a primary focus.
Pros:
-
Speed and Convenience: The product is readily available, saving significant development and synthesis time.
-
Guaranteed Quality: Reputable suppliers provide certificates of analysis, ensuring purity and stereochemical integrity.
-
Reduced Labor: Eliminates the need for specialized synthetic chemistry expertise and labor.
Cons:
-
High Cost at Scale: The price per gram can be prohibitively expensive for larger quantities.
-
Lead Times: Availability can fluctuate, potentially delaying projects.
Representative Commercial Pricing:
| Supplier | Quantity | Purity | Estimated Price (USD) | Price per Gram (USD) |
| Sigma-Aldrich | 1 g | 97% | ~$150 - $200 | $150 - $200 |
| TCI America | 1 g | >98% | ~$120 - $160 | $120 - $160 |
| Advanced ChemBlocks | 1 g | 95% | ~$100 - $140 | $100 - $140 |
| Oakwood Chemical | 5 g | 97% | ~$450 - $550 | $90 - $110 |
Note: Prices are estimates based on publicly available data as of early 2026 and are subject to change. Bulk pricing may offer a lower cost per gram but requires a significant initial investment.
Part 2: The "Build" Option - Laboratory Synthesis
For projects requiring larger quantities or for labs with synthetic capabilities, in-house synthesis becomes an attractive and often more economical alternative. We present two robust methods starting from common laboratory chemicals.
Method A: Asymmetric Transfer Hydrogenation (ATH) of Methyl Vinyl Ketone
This is a highly efficient and direct one-step method that leverages a chiral catalyst to reduce a prochiral ketone enantioselectively. The Noyori-type ruthenium catalysts are particularly effective for this transformation.
Experimental Protocol:
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the chiral ruthenium catalyst, RuCl(p-cymene)[(R,R)-Ts-DPEN] (e.g., 0.01 molar equivalents).
-
Reagents: Add the formic acid/triethylamine azeotropic mixture (5:2).
-
Reaction: Add methyl vinyl ketone (MVK) (1.0 molar equivalent) dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Cost Analysis (10g Scale):
| Reagent/Material | Quantity | Supplier Example | Approx. Cost (USD) |
| Methyl Vinyl Ketone (MVK) | 9.8 g (11.4 mL) | Thermo Scientific | $18.00 |
| RuCl(p-cymene)[(R,R)-Ts-DPEN] | 0.2 g | Strem/TCI | $140.00 |
| Formic Acid/Triethylamine (5:2) | 100 mL | TCI America | $140.00 |
| Diethyl Ether (for extraction) | 500 mL | Fisher Scientific | $30.00 |
| Silica Gel (for chromatography) | 200 g | Fisher Scientific | $35.00 |
| Solvents for Chromatography | ~2 L | In-house | $20.00 |
| Total Estimated Cost | $383.00 | ||
| Estimated Cost per Gram | ~$38.30 |
Method B: Chiral Pool Synthesis from D-Lactic Acid
This multi-step approach utilizes an inexpensive, naturally occurring chiral starting material, D-lactic acid. While longer, it avoids the use of expensive transition metal catalysts.[1]
Experimental Protocol (Abbreviated):
-
Protection: The hydroxyl group of ethyl D-lactate is protected, for example, as a tetrahydropyranyl (THP) ether using 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).[1]
-
Reduction: The protected ester is reduced to the corresponding aldehyde at low temperature (-78 °C) using one equivalent of diisobutylaluminium hydride (DIBAL-H).
-
Grignard Addition: The aldehyde is then reacted with vinylmagnesium bromide to form the carbon-carbon bond, yielding the protected secondary alcohol.
-
Deprotection: The protecting group is removed under mild acidic conditions to yield the final product, which is then purified by distillation or column chromatography.
Cost Analysis (10g Scale):
| Reagent/Material | Quantity | Supplier Example | Approx. Cost (USD) |
| D-Lactic Acid (or Ethyl Ester) | ~16 g | TCI America | $38.00 |
| 3,4-Dihydro-2H-pyran (DHP) | 14 g | Sigma-Aldrich | $15.00 |
| p-Toluenesulfonic acid (p-TsOH) | 0.5 g | Fisher Scientific | $5.00 |
| DIBAL-H (1.0 M in hexanes) | 140 mL | Sigma-Aldrich | $98.00 |
| Vinylmagnesium bromide (0.7 M in THF) | 200 mL | Fisher Scientific | $130.00 |
| Anhydrous Solvents (THF, Toluene) | ~1 L | In-house | $40.00 |
| Silica Gel (for chromatography) | 200 g | Fisher Scientific | $35.00 |
| Total Estimated Cost | $361.00 | ||
| Estimated Cost per Gram | ~$36.10 |
Note: This cost assumes an overall yield of ~50% across the four steps.
Part 3: Head-to-Head Comparison & Recommendation
| Metric | Purchase | Synthesis (ATH) | Synthesis (Chiral Pool) |
| Cost per Gram (1g scale) | $120 - $200 | ~$200 (dominated by catalyst cost for small scale) | >$300 (impractical for small scale) |
| Cost per Gram (10g scale) | $90 - $110 | ~$38 | ~$36 |
| Estimated Time / Labor | < 1 hour (ordering) | 1.5 - 2 days | 3 - 4 days |
| Required Expertise | None | Intermediate Organic Synthesis | Advanced Organic Synthesis |
| Key Equipment | None | Standard glassware, inert atmosphere setup, chromatography system | Low-temperature reaction setup, inert atmosphere, distillation/chromatography |
| Scalability | Poor (cost-prohibitive) | Good | Good |
Expert Recommendation:
The choice between purchasing and synthesizing this compound is highly dependent on the specific needs of the researcher and their organization.
-
For rapid screening, initial discovery phases, or non-synthetic labs requiring less than 5 grams: The "Buy" option is unequivocally superior. The time and labor saved far outweigh the higher per-gram cost.
-
For process development, medicinal chemistry campaigns, or any project requiring >10 grams: In-house synthesis becomes the clear winner from a financial perspective.
-
The Asymmetric Transfer Hydrogenation (ATH) route is highly recommended. It is a robust, high-yielding, single-step reaction that is relatively easy to perform and optimize. While the initial catalyst cost is significant, its low required loading makes it economical for scales of 10 grams and above.
-
The Chiral Pool synthesis from D-lactic acid is the most cost-effective on paper for larger scales but carries a much higher burden in terms of time, complexity, and the need for specialized techniques (e.g., low-temperature reactions). This route is best suited for dedicated process chemistry labs looking to produce the material at a very large scale where even small cost savings are significant.
-
References
-
Grignard Reagents: Formation and Reactions. Master Organic Chemistry. [Link]
-
Process for the preparation of (S)- and (R)-but-3-en-2-ol and their derivatives starting from L- resp. D-lactic acid esters. Google Patents (EP0576888A2). [1]
Sources
Safety Operating Guide
(2R)-but-3-en-2-ol proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for (2R)-but-3-en-2-ol (CAS: 33447-72-2 / Racemic CAS: 598-32-3).[1]
Executive Summary: The Safety Imperative
This compound is a chiral allylic alcohol. While valuable for asymmetric synthesis, its disposal is governed by two critical hazard vectors: high flammability (Flash Point ~13°C) and allylic reactivity (potential for autoxidation/polymerization). Improper disposal into sinks or general trash is a violation of EPA RCRA regulations and poses an immediate fire risk.
Core Directive: This substance must be managed as Ignitable Hazardous Waste (D001) and disposed of via high-temperature incineration through a licensed chemical waste contractor.[1]
Chemical Identity & Physical Properties
Understanding the physical state is the first step in selecting the correct waste stream.
| Property | Data | Relevance to Disposal |
| Chemical Name | This compound | Specific isomer; treat same as racemate.[1] |
| CAS Number | 33447-72-2 (R-isomer)598-32-3 (Racemic) | Required for waste manifesting.[1] |
| Flash Point | ~13°C (55.4°F) | Critical: Classifies waste as RCRA D001 (Ignitable). |
| Boiling Point | 98–99°C | Volatile; containers must be tightly sealed. |
| Water Solubility | Soluble | Do NOT pour down drain; it will travel and vaporize. |
| Reactivity | Allylic Alcohol | Susceptible to oxidation; keep away from oxidizers. |
Pre-Disposal: Storage & Segregation
Before disposal, the waste must be accumulated safely.[2] The allylic structure implies a risk of autoxidation, potentially forming peroxides over long periods, though less aggressively than ethers.
-
Segregation: Store waste away from strong oxidizers (e.g., nitric acid, perchlorates, permanganates). The hydroxyl group and double bond make it a reducing agent; contact with oxidizers can trigger exothermic reactions or fires.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid aluminum if the waste is acidic or basic, as allylic alcohols can react with active metals.
-
Labeling: Mark the container clearly with:
Disposal Decision Framework
Use this logic flow to determine the immediate action required for your specific inventory.
Figure 1: Decision logic for the safe disposal of this compound based on chemical state and age.[1]
Detailed Disposal Procedures
Protocol A: Routine Waste (Solvent Stream)
This is the standard procedure for reaction byproducts or surplus liquid.
-
Waste Stream Selection: Classify as Non-Halogenated Organic Solvent Waste (unless mixed with halogenated solvents like DCM).
-
Bulking: You may bulk this chemical with other compatible flammable solvents (e.g., acetone, ethyl acetate, methanol).
-
Critical Check: Ensure NO oxidizers or strong acids are present in the bulking container.
-
-
Manifesting:
-
RCRA Code: D001 (Ignitable).
-
Description: "Waste Flammable Liquid, n.o.s. (Contains this compound)."
-
Protocol B: Spill Cleanup (Emergency Disposal)
If a spill occurs, immediate action is required to prevent vapor ignition.
-
Evacuate & Extinguish: Remove all ignition sources (Bunsen burners, hot plates). Evacuate the immediate area.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500 mL) or in a confined space, respiratory protection (organic vapor cartridge) is required.
-
Containment:
-
Do NOT use paper towels or sawdust (combustible).
-
USE inert absorbents: Vermiculite, dry sand, or commercial spill pads.
-
-
Collection: Use non-sparking tools (plastic scoop) to transfer the absorbed material into a sealable waste bag or bucket.
-
Disposal: Label the debris container as "Hazardous Waste (Solid Debris) - Flammable" and process through your hazardous waste contractor.
Regulatory & Compliance Data
-
EPA RCRA Classification: D001 (Characteristic of Ignitability).
-
TSCA Status: Listed (Active).[9]
-
DOT Shipping (for waste transport):
-
UN Number: UN1987 (Alcohols, n.o.s.) or UN1993 (Flammable liquids, n.o.s.).
-
Hazard Class: 3 (Flammable Liquid).[8]
-
Packing Group: II.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6995534, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. CAS 598-32-3: 3-Buten-2-ol | CymitQuimica [cymitquimica.com]
- 2. nj.gov [nj.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C4H8O | CID 6995534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-buten-2-ol [thegoodscentscompany.com]
- 6. ICSC 0112 - 2-BUTANOL [chemicalsafety.ilo.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. 3-Buten-2-ol | C4H8O | CID 11716 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (2R)-but-3-en-2-ol
Executive Safety Directive
Do not treat (2R)-but-3-en-2-ol solely as a generic alcohol. While it shares the flammability profile of ethanol, its allylic structure confers distinct reactivity and irritation profiles.
As a chiral building block often used in enantioselective synthesis, this compound presents a dual-threat: High Flammability (Flash Point ~13–16°C) and Mucous Membrane Irritation . The primary operational risk is static discharge during transfer, followed by inhalation of vapors which can cause respiratory edema in high concentrations.
This guide moves beyond generic "wear gloves" advice to provide a causality-based safety protocol.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The safety profile of this compound (CAS: 33447-72-2 / Racemate: 598-32-3) dictates the following controls:
| Hazard Class | GHS Code | Critical Thresholds | Operational Implication |
| Flammable Liquid | H225 | FP: ~13°C (55°F) | Critical: Vapors can ignite at room temperature.[1] Grounding is mandatory.[2][3] |
| Skin Irritant | H315 | Category 2 | Causes reversible but significant dermatitis. Permeates standard nitrile over time. |
| Eye Irritant | H319 | Category 2A | High risk of corneal opacity if not flushed immediately. |
| STOT - SE | H335 | Respiratory Irritation | Allylic unsaturation increases reactivity with biological tissue compared to saturated alcohols. |
PPE Selection Matrix: The "Why" and "What"
The following recommendations are based on permeation kinetics and physical properties of allylic alcohols.
A. Hand Protection (Gloves)
-
The Science: Allylic alcohols are small, polar molecules that can permeate thin nitrile rubber. While nitrile provides excellent splash protection, it fails during immersion.
-
Recommendation:
-
Routine Handling (Splash Risk): Double-gloved Nitrile (minimum 0.11 mm thickness outer, 0.06 mm inner). Change immediately upon splash.
-
Spill Cleanup / Immersion: Butyl Rubber or Viton®. These polymers provide superior resistance to permeation by small organic oxygenates.
-
B. Eye & Face Protection[2][3][4][5][6][7][8][9]
-
The Science: Vapors of 3-buten-2-ol are heavier than air (Vapor Density ~2.5) and will accumulate near the bench surface, seeking moisture (eyes).
-
Recommendation:
-
Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to vapor irritation.
-
High Volume (>500mL): Face shield over splash goggles.
-
C. Respiratory Protection
-
The Science: With a high vapor pressure and low flash point, containment is safer than personal filtration.
-
Recommendation:
-
Primary: Certified Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black label) or ABEK filters.
-
Visual Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting the correct PPE based on the specific task.
Figure 1: Decision tree for selecting appropriate PPE based on volume and exposure risk.
Operational Protocol: Handling & Transfer
This protocol is designed to mitigate the two highest risks: Static Ignition and Vapor Exposure .
Step 1: Engineering Setup
-
Verify Ventilation: Ensure fume hood is active.
-
Clear Ignition Sources: Remove all hot plates, stirrers with brushed motors, or open flames.
-
Grounding: If transferring >1L, attach a grounding clamp to the receiving vessel before starting the flow.
Step 2: Transfer Technique
-
Syringe Transfer (<50 mL):
-
Use a glass syringe with a Luer-lock tip.
-
Why? Plastic syringes can swell or degrade upon prolonged contact with allylic alcohols, leading to plunger seizure.
-
-
Cannula Transfer (>50 mL):
-
Use positive pressure (Nitrogen/Argon) to push the liquid.
-
NEVER pour freely from a height; this generates static charge.
-
Step 3: Post-Usage
-
Wipe the septum or container neck with a Kimwipe.
-
Place the Kimwipe immediately into a solid hazardous waste container (flammable), not the general trash.
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, speed is critical to prevent vapor accumulation.
Figure 2: Immediate response workflow for this compound spills.
Disposal Protocol
-
Classification: Hazardous Chemical Waste (Flammable / Organic Solvent).
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong acids.[4][5] Allylic alcohols can polymerize or react violently.[5][6]
-
Method:
-
Collect in a dedicated solvent waste container (HDPE or Glass).
-
Label clearly: "Flammable Waste - Contains this compound."
-
Disposal via high-temperature incineration by a licensed contractor.
-
Prohibited: Do NOT dispose of down the drain. It is toxic to aquatic life and creates explosion hazards in plumbing.[5]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6995534, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: But-3-en-2-ol. Retrieved from [Link][6]
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
